molecular formula C8H13NS B091248 2-tert-Butyl-4-methyl-1,3-thiazole CAS No. 15679-14-8

2-tert-Butyl-4-methyl-1,3-thiazole

Cat. No.: B091248
CAS No.: 15679-14-8
M. Wt: 155.26 g/mol
InChI Key: DPLNOHLYSPQOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-methyl-1,3-thiazole (CAS 15679-14-8) is a high-purity heterocyclic compound with the molecular formula C 8 H 13 NS and a molecular weight of 155.26 g/mol . This compound features a thiazole core—a five-membered aromatic ring containing sulfur and nitrogen atoms—substituted with a bulky tert-butyl group at position 2 and a methyl group at position 4 . The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs across various therapeutic areas, including antimicrobial, antifungal, antiparkinsonian, and anticancer treatments . The specific substitution pattern on this compound confers significant steric bulk and lipophilicity, which are key parameters for enhancing metabolic stability and membrane permeability in biological systems . Research into structurally similar tert-butyl-substituted thiazoles indicates potential for antifungal and antiviral activities, as the lipophilic tert-butyl group can enhance membrane penetration and target binding . Furthermore, thiazole derivatives are recognized for their role in combating multidrug resistance in cancer, with some analogues acting as potent inhibitors of efflux pumps like P-glycoprotein (P-gp) . As a versatile synthetic intermediate, this compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development programs. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-tert-butyl-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-5-10-7(9-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNOHLYSPQOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343134
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
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Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-14-8
Record name 2-(1,1-Dimethylethyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-tert-Butyl-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tert-Butyl-4-methyl-1,3-thiazole (CAS No. 15679-14-8). As a substituted thiazole, this heterocyclic compound holds significant interest within medicinal chemistry and drug development due to the unique structural and electronic contributions of the tert-butyl and methyl groups. This document collates available data on its molecular structure, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into the established synthetic routes for this class of compounds and discusses its potential applications, particularly in the context of its structural significance in bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of Substituted Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs with diverse therapeutic applications, including antimicrobial, antifungal, antiparkinsonian, and anticancer agents.[1] The strategic placement of substituents on the thiazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

This compound is a notable derivative, featuring a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. The tert-butyl group, with its significant steric bulk, can confer enhanced metabolic stability by shielding the thiazole ring from enzymatic degradation.[1] Additionally, its lipophilic nature can improve membrane permeability, a critical factor for drug efficacy.[1] The methyl group at the 4-position further modulates the electronic and steric profile of the molecule. Understanding the fundamental physical properties of this compound is therefore essential for its effective utilization as a building block in the design and synthesis of novel therapeutic agents.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is foundational to its application in research and development. This section details the known attributes of this compound.

General Properties
PropertyValueSource
CAS Number 15679-14-8[1]
Molecular Formula C₈H₁₃NS[1]
Molecular Weight 155.26 g/mol [1]
InChI Key DPLNOHLYSPQOEM-UHFFFAOYSA-N[1]
Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Refractive Index Not available-
Solubility Insoluble in water, soluble in organic solvents.General chemical principles

For comparative purposes, the physical properties of the closely related isomer, 2-sec-butyl thiazole, include a specific gravity of 0.99800 to 1.00300 @ 25.00 °C and a refractive index of 1.49600 to 1.50200 @ 20.00 °C.[2] The boiling point of another isomer, 2-ethyl-4-methylthiazole, is reported as 161-162 °C.[3] These values can offer an approximate range for the physical characteristics of this compound, though the different branching of the butyl group will influence these properties.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a complete set of experimental spectra for this compound is not publicly available, this section outlines the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the thiazole ring. The tert-butyl group will present as a sharp singlet integrating to nine protons, and the methyl group at C4 will appear as a singlet integrating to three protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two quaternary carbons of the tert-butyl group and the thiazole ring (C2 and C4), as well as signals for the methyl carbons and the C5 carbon of the thiazole ring. Based on data for other thiazole derivatives, the C2 and C4 carbons are expected to appear significantly downfield.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 155, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety, leading to a prominent peak at m/z 140.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the alkyl groups and the thiazole ring, as well as C=N and C=C stretching vibrations characteristic of the thiazole heterocycle.

Synthesis and Reactivity

The synthesis of 2,4-disubstituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and versatile route to the thiazole core.[5][6] The general mechanism involves the condensation of an α-haloketone with a thioamide.[7]

Hantzsch_Synthesis a_haloketone α-Haloketone (e.g., 3-chloro-2-butanone) intermediate Intermediate Adduct a_haloketone->intermediate Nucleophilic Attack thioamide Thioamide (e.g., Pivalamide) thioamide->intermediate thiazole This compound intermediate->thiazole Cyclization & Dehydration

Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

For the specific synthesis of this compound, the reaction would involve pivalamide (as the thioamide precursor) and a halogenated derivative of 2-butanone, such as 3-chloro-2-butanone.

Experimental Protocol: General Hantzsch Thiazole Synthesis

  • Reaction Setup: Dissolve the thioamide and the α-haloketone in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours.[8]

  • Workup: After cooling, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate) to precipitate the thiazole product.[8]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

The reactivity of the thiazole ring is influenced by the electron-donating nature of the alkyl substituents, which can affect its susceptibility to electrophilic and nucleophilic attack.

Applications and Future Directions

The structural motifs present in this compound make it a compound of significant interest for drug discovery and development.

Medicinal Chemistry
  • Antifungal and Antiviral Activity: The lipophilic tert-butyl group can enhance the ability of molecules to penetrate microbial cell membranes, a key factor in the development of new antifungal and antiviral agents.[1]

  • Anticancer Research: Thiazole derivatives have been investigated for their potential to overcome multidrug resistance in cancer cells, with some analogues acting as inhibitors of efflux pumps like P-glycoprotein.[1]

Applications thiazole This compound Key Structural Features: - Thiazole Core - tert-Butyl Group - Methyl Group antifungal Antifungal Agents thiazole->antifungal Enhanced Membrane Penetration antiviral Antiviral Agents thiazole->antiviral Improved Lipophilicity anticancer Anticancer Agents (Multidrug Resistance) thiazole->anticancer Efflux Pump Inhibition

Figure 2: Potential Applications of this compound in Drug Discovery.
Synthetic Intermediate

As a versatile building block, this compound can be further functionalized at the C5 position of the thiazole ring or used in the construction of more complex molecular architectures for various chemical and biological applications.

Safety and Handling

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset of its physical properties is not currently available in the public domain, this guide provides a comprehensive overview of its known molecular characteristics, predicted properties, and spectroscopic profile. The established Hantzsch synthesis offers a reliable method for its preparation, opening avenues for its use in the development of novel bioactive molecules. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its applications in scientific research.

References

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • The Good Scents Company. 2-sec-butyl thiazole. [Link]

  • PubChem. 2-Butyl-4-methylthiazole. [Link]

  • NIST. Thiazole, 2-butyl-4-methyl-. [Link]

  • FooDB. Showing Compound 2-Butyl-4-methylthiazole (FDB019789). [Link]

Sources

Strategic Synthesis of 2,4-Disubstituted Thiazoles: From Classical Hantzsch to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster drugs like Dasatinib (antineoplastic), Febuxostat (xanthine oxidase inhibitor), and Meloxicam (NSAID). Its electronic profile—characterized by a planar, electron-deficient aromatic system with a basic nitrogen and a sulfur lone pair—makes it an ideal bioisostere for pyridine or carboxylate groups.

This technical guide moves beyond basic textbook descriptions to analyze the causality and utility of the two most critical synthetic pathways: the foundational Hantzsch Synthesis (and its modern diazoketone adaptation) and the precision-driven Transition Metal-Catalyzed C-H Activation .

Part 1: The Foundation – Hantzsch Thiazole Synthesis

Mechanistic Causality

The Hantzsch synthesis remains the industrial standard due to its thermodynamic reliability. It involves the condensation of an


-haloketone with a thioamide or thiourea.[1][2][3][4][5][6][7]

The Mechanism: The reaction proceeds via a cascade sequence:

  • Intermolecular

    
    :  The sulfur nucleophile attacks the 
    
    
    
    -carbon of the haloketone, displacing the halide. This is the rate-determining entry point.
  • Intramolecular Cyclization: The nitrogen lone pair attacks the carbonyl carbon.

  • Dehydration: Aromatization is driven by the loss of water, locking the heterocycle into its stable conjugated form.

HantzschMechanism Start Thioamide + α-Haloketone Inter1 Thioimidate Intermediate Start->Inter1 S_N2 Attack (-HX) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 N-Attack on C=O (Cyclization) Product 2,4-Disubstituted Thiazole Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The dehydration step renders the reaction irreversible.

Protocol A: Standard Hantzsch Synthesis

Best for: Routine synthesis of stable substrates.

Reagents:

  • Substrate: 2-Bromoacetophenone (1.0 equiv)

  • Nucleophile: Thiourea or Thiobenzamide (1.1 equiv)

  • Solvent: Ethanol or Methanol (Absolute)

  • Base: NaHCO

    
     or Na
    
    
    
    CO
    
    
    (for workup)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of the

    
    -haloketone in absolute ethanol (5 mL/mmol).
    
  • Addition: Add 1.1 equiv of the thioamide/thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Precipitation: Cool the reaction to room temperature. The product often crystallizes as the hydrobromide salt.

  • Neutralization: Pour the mixture into ice-cold saturated aqueous NaHCO

    
    . Stir for 30 minutes to liberate the free base.
    
  • Isolation: Filter the solid precipitate. Recrystallize from ethanol/water.

Protocol B: Modern Diazoketone Adaptation (Safety & Scale)

Best for: Avoiding lachrymatory/unstable


-haloketones.

Recent advancements utilize


-diazoketones  as stable surrogates for haloketones. This method allows for a one-pot reaction that generates the reactive intermediate in situ, avoiding the handling of toxic alkyl halides.

Key Reference: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles (ChemRxiv/JOC, 2024).

Workflow:

  • React the

    
    -diazoketone with thiourea in the presence of a Brønsted acid catalyst (e.g., TfOH or HBr).
    
  • The acid promotes the release of N

    
    , generating a carbocation that is intercepted by the sulfur nucleophile.
    
  • Follow standard workup as above.

Part 2: Precision Functionalization – C-H Activation

The Shift to Direct Arylation

While Hantzsch builds the ring, C-H activation functionalizes it. The C-2 and C-5 positions of the thiazole ring are electronically distinct. C-H activation allows for the late-stage diversification of the thiazole core without pre-functionalizing the ring with halogens.

Key Paper: Copper-Catalyzed Arylation of Heterocycle C-H Bonds (Daugulis et al., JACS 2007).[8][9]

This method is superior for introducing complex aryl groups at the C-2 position of an existing thiazole scaffold.

Protocol C: Copper-Catalyzed C-H Arylation (Daugulis Method)

Best for: Late-stage functionalization of the thiazole C-2 position.

Reagents:

  • Substrate: 4-Substituted Thiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)

  • Base: LiO

    
    -Bu (Lithium tert-butoxide) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add CuI (10 mol%), LiO

    
    -Bu (2.0 equiv), and the thiazole substrate (1.0 equiv).
    
  • Solvent & Electrophile: Add anhydrous DMF followed by the Aryl Iodide (1.2 equiv).

  • Heating: Seal the tube and heat to 125°C for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH

    
    OH (to remove copper salts) followed by brine.
    
  • Purification: Silica gel column chromatography.

Why this works: The acidity of the C-2 proton (pKa ~29) allows LiO


-Bu to deprotonate it, forming a transient organocopper species that undergoes oxidative addition with the aryl iodide.

Part 3: Decision Matrix & Comparative Analysis

Selection Logic

Choosing the right method depends on the availability of starting materials and the stage of drug development.

ThiazoleDecisionTree Start Target: 2,4-Disubstituted Thiazole Q1 Is the Thiazole Ring already formed? Start->Q1 No No (De Novo Synthesis) Q1->No Construct Ring Yes Yes (Late-Stage) Q1->Yes Functionalize Q2 Is the α-Haloketone stable/available? No->Q2 MethodA Method A: Standard Hantzsch Q2->MethodA Yes MethodB Method B: Diazoketone Route Q2->MethodB No (Safety/Stability Issue) Q3 Target Position? Yes->Q3 MethodC Method C: Cu-Catalyzed C-H Arylation (C-2 Selective) Q3->MethodC C-2 Position (Direct) MethodD Pd-Catalyzed Cross-Coupling (Requires C-Br/I) Q3->MethodD C-4/C-5 (Pre-functionalized)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

Method Comparison Table
FeatureHantzsch Synthesis (Classical)Diazoketone One-Pot (Modern)Cu-Catalyzed C-H Activation
Primary Utility Ring ConstructionRing ConstructionLate-Stage Functionalization
Key Reagents

-Haloketone + Thioamide

-Diazoketone + Thiourea
Thiazole + Aryl Iodide + CuI
Atom Economy High (Loss of H

O + HX)
High (Loss of N

+ H

O)
Moderate (Loss of HI)
Substrate Scope Broad (Alkyl/Aryl)Broad (Sensitive substrates)Restricted to C-2 Arylation
Scalability Excellent (Industrial)Good (Safety controls needed)Moderate (Catalyst cost)
Key Limitation Haloketone toxicity/stabilityDiazoketone preparationHigh temperature (125°C)

References

  • Hantzsch Thiazole Synthesis (Original & Review)

    • Title: Hantzsch Thiazole Synthesis[1][2][3][5][6][10][11][12]

    • Source: SynArchive / Ber. Dtsch. Chem. Ges. (1887)
    • URL:[Link]

  • C-H Activ

    • Title: Copper-Catalyzed Arylation of Heterocycle C-H Bonds[8][9][13][14][15]

    • Source: Journal of the American Chemical Society (2007), 129, 41, 12404–12405
    • URL:[Link]

  • Diazoketone Methodology (Modern One-Pot)

    • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles[8][12]

    • Source: ChemRxiv (2024) / J. Org. Chem.
    • URL:[Link]

  • Green Chemistry Approach (Ultrasound)

    • Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-c
    • Source: RSC Advances (2024)
    • URL:[Link]

  • Oxid

    • Title: A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2[10]

    • Source: Molecules (2009), 14(12), 4858-4865[16]

    • URL:[Link][10]

Sources

Methodological & Application

Alternative synthesis routes for 2,4-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Next-Generation Synthesis of 2,4-Disubstituted Thiazoles

Part 1: Executive Summary & Strategic Rationale

The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore found in potent therapeutics like epothilones (anticancer), febuxostat (gout), and ritonavir (antiviral).[1] While the classical Hantzsch synthesis (condensation of


-haloketones with thioamides) remains the industrial baseline, it suffers from critical limitations: the use of lachrymatory/toxic 

-haloketones, harsh reflux conditions, and poor tolerance for acid-sensitive functional groups.[1]

This guide details three field-proven alternative protocols that bypass these bottlenecks. These methods prioritize atom economy , safety (avoiding alkyl halides), and late-stage functionalization capability.[1]

Method Key Advantage Ideal Use Case
A. Au(I)-Catalyzed Oxidative Coupling Room temp; avoids haloketonesLate-stage diversification of alkynes.
B. Diazoketone Insertion (Metal-Free) High safety; broad scopeScalable synthesis avoiding lachrymators.
C.

Oxidative Dehydrogenation
Controlled aromatizationConverting chiral thiazolines to thiazoles.

Part 2: Technical Protocols & Mechanisms

Method A: Gold(I)-Catalyzed One-Pot Oxidative Cyclization

Principle: This route utilizes a "masked" ketone strategy. A terminal alkyne is oxidized in situ by a Gold(I) catalyst and a mesylate oxidant to form an


-sulfonyloxy ketone intermediate, which is instantly trapped by a thioamide. This avoids the isolation of unstable 

-haloketones.

Mechanism & Workflow:

Au_Catalysis Alkyne Terminal Alkyne (R-C≡CH) Intermed α-Sulfonyloxy Ketone (In Situ) Alkyne->Intermed Au(I) / [O] RT, DCM Oxidant Ammonium Mesylate (Oxidant) Oxidant->Intermed Au_Cat Au(I) Catalyst (Mor-DalPhos) Au_Cat->Intermed Product 2,4-Disubstituted Thiazole Intermed->Product Cyclization -MsOH Thioamide Thioamide (R'-CSNH2) Thioamide->Product

Figure 1: Gold(I)-catalyzed cascade requiring no intermediate isolation.[1]

Protocol 1: Au(I)-Catalyzed Synthesis from Alkynes Reference Standard: Adapted from Ji et al. (2016) & ResearchGate [1, 2]

Reagents:

  • Substrate: 1-Dodecyne (or equivalent terminal alkyne) (1.0 mmol)

  • Nucleophile: Thiobenzamide (1.2 mmol)[1]

  • Catalyst: [Au(Mor-DalPhos)(MeCN)]SbF₆ (2 mol%) or commercially available Au(I) salts.[1]

  • Oxidant: 3,5-Dichloropyridine N-oxide (1.2 equiv)[1]

  • Additive: Methanesulfonic acid (MsOH) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Catalyst Activation: In a flame-dried reaction vial, dissolve the Au(I) catalyst (2 mol%) in DCM (2.0 mL).

  • Oxidation Phase: Add the terminal alkyne (1.0 mmol), N-oxide oxidant (1.2 mmol), and MsOH (1.2 mmol). Stir at room temperature (25°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC for disappearance of alkyne.[1] The intermediate is the

      
      -sulfonyloxy ketone.
      
  • Cyclization Phase: Once the alkyne is consumed, add the thioamide (1.2 mmol) directly to the reaction mixture (One-Pot).

  • Completion: Stir for an additional 2–4 hours at room temperature.

  • Workup: Quench with sat.

    
     (5 mL). Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: This method is superior for acid-sensitive substrates (e.g., acetals, silyl ethers) because the reaction conditions are mild compared to the refluxing ethanol used in Hantzsch syntheses.[1]

Method B: Metal-Free Diazoketone Insertion

Principle:


-Diazoketones act as safer, non-lachrymatory surrogates for 

-haloketones. Under Brønsted acid catalysis (TfOH), they couple with thioamides to form the thiazole ring.[1][2]

Protocol 2: TfOH-Catalyzed Cyclization Reference Standard: Adapted from Luo et al. (2024) [3]

Reagents:

  • Substrate:

    
    -Diazoketone (0.5 mmol) (Prepared from corresponding acid chloride + diazomethane/TMS-diazomethane).
    
  • Nucleophile: Thioamide or Thiourea (0.5 mmol).[1]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (10 mol%).[1]

  • Solvent: 1,2-Dichloroethane (DCE).[1][2]

Step-by-Step:

  • Setup: Charge a reaction tube with the thioamide (0.5 mmol) and DCE (2.0 mL).

  • Addition: Add the

    
    -diazoketone (0.5 mmol).
    
  • Catalysis: Add TfOH (10 mol%) dropwise at room temperature.

    • Note: Nitrogen gas evolution will be observed (driving force).[1]

  • Reaction: Stir at 80°C for 1–2 hours.

  • Workup: Cool to RT. Neutralize with

    
     (2 drops). Concentrate under reduced pressure.
    
  • Purification: Silica gel chromatography.

Expert Insight: This is the most scalable route .[1] Diazoketones are stable solids/liquids, unlike the volatile and toxic


-bromoketones.[1]
Method C: Oxidative Dehydrogenation of Thiazolines

Principle: Thiazolines (dihydrothiazoles) are often easier to synthesize stereoselectively or access via condensation of amino-thiols. Converting them to aromatic thiazoles requires controlled oxidation. Activated Manganese Dioxide (


) offers a chemoselective route that spares other oxidizable groups.[1]

Protocol 3:


-Mediated Aromatization 
Reference Standard: Adapted from NIH/PMC Studies [4]

Reagents:

  • Substrate: 2,4-Disubstituted Thiazoline (1.0 mmol).

  • Oxidant: Activated

    
     (10–15 equiv).[1] Note: Large excess is standard for heterogeneous 
    
    
    
    .[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Benzene.[1]

Step-by-Step:

  • Preparation: Dissolve the thiazoline (1.0 mmol) in DCE (5 mL).

  • Oxidation: Add activated

    
     (10 equiv) in one portion.[1]
    
  • Heating: Heat the suspension to 70°C for 3–5 hours.

    • Checkpoint: Monitor by UV or TLC. Thiazoles are often fluorescent; thiazolines are not.

  • Filtration: Filter the hot mixture through a Celite pad to remove manganese salts. Wash the pad with DCM.

  • Isolation: Evaporate solvent. The product is often pure enough without chromatography.[1]

Part 3: Comparative Analysis & Decision Matrix

FeatureHantzsch (Classic) Au(I) Catalysis (Method A) Diazoketone (Method B)

Ox (Method C)
Precursor

-Haloketone
Terminal Alkyne

-Diazoketone
Thiazoline
Reagents Toxic/LachrymatoryExpensive CatalystExplosive prep (diazomethane)Excess Solid Waste
Conditions Reflux (Harsh)Room Temp (Mild) Heating (80°C)Heating (70°C)
Atom Economy Poor (Salt waste)HighModerate (

)
Low (Stoichiometric oxidant)
Best For Simple substratesComplex/Fragile APIs Scale-up Chiral-pool derived

Decision Workflow:

Decision_Tree Start Start: Choose Synthesis Route Q1 Is the α-haloketone commercially available? Start->Q1 Q2 Is the substrate acid/heat sensitive? Q1->Q2 Yes Q3 Do you have a terminal alkyne? Q1->Q3 No Route_H Route: Classical Hantzsch (Standard) Q2->Route_H No Route_A Route A: Au(I) Catalysis (Mildest) Q2->Route_A Yes Q3->Route_A Yes Route_B Route B: Diazoketone (Scalable/Custom) Q3->Route_B No (Make Diazoketone)

Figure 2: Strategic selection of synthesis route based on substrate availability and stability.

Part 4: References

  • Ji, K. et al. "Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature."[1] SciSpace/ResearchGate, 2016.

  • ResearchGate Review. "One-pot synthesis of 2,4-disubstituted thiazoles."

  • Luo, M. et al. "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides."[2] Journal of Organic Chemistry, 2024.[2]

  • Zhao, M. et al. "A Facile Synthesis of 2,4-Disubstituted Thiazoles Using

    
    ."[1] PMC/Molecules, 2012.[1] 
    
  • Pendiukh, V.V. et al. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles."[1][2][3] ChemRxiv, 2023.

Sources

Application Note: Strategic Utilization of 2-tert-Butyl-4-methyl-1,3-thiazole in Drug Discovery

[1]

Executive Summary & Rationale

The This compound scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2][3] Unlike simple alkyl thiazoles, the incorporation of a bulky tert-butyl group at the C2 position serves two critical functions:

  • Metabolic Shielding: It sterically blocks the C2 position, a common site for oxidative metabolism (Phase I) and nucleophilic attack, thereby extending the in vivo half-life of the parent molecule.[1]

  • Lipophilic Anchoring: The tert-butyl moiety significantly increases lipophilicity (LogP), enhancing membrane permeability and hydrophobic binding interactions within enzyme active sites.[1]

This guide details the synthesis of this building block and its subsequent regioselective functionalization at the chemically distinct C5 (aromatic) and C4-Methyl (benzylic-like) positions.[1]

Chemo-Physical Profile

PropertyValueNote
CAS Number 15679-14-8Verified Identifier
Molecular Formula C₈H₁₃NS-
Molecular Weight 155.26 g/mol Fragment-based drug discovery (FBDD) compatible
Boiling Point ~178-180 °CHigh volatility; handle in fume hood
LogP (Calc) ~3.2High lipophilicity
Key Reactivity C5-Electrophilic SubstitutionPrimary site for functionalization

Synthetic Accessibility: The Hantzsch Construction

Use this protocol to synthesize the building block de novo if commercial stock is unavailable or to introduce isotopically labeled precursors.[1]

Protocol A: Modified Hantzsch Thiazole Synthesis

Mechanism: Cyclocondensation of a thioamide with an

1

Reagents:

  • 2,2-Dimethylpropanethioamide (1.0 equiv)[1]

  • Chloroacetone (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,2-dimethylpropanethioamide (e.g., 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add chloroacetone (11 mmol) dropwise at room temperature. Note: Chloroacetone is a potent lachrymator.[1] Use strict containment.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The thioamide spot should disappear.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~5 mL.

  • Neutralization: Pour the residue into ice-water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Et₂O (3 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield a colorless to pale yellow oil.[1]

Validation:

  • ¹H NMR (CDCl₃):

    
     6.75 (s, 1H, C5-H), 2.40 (s, 3H, C4-CH₃), 1.45 (s, 9H, t-Bu).[1]
    

Core Functionalization Protocols

The utility of this scaffold lies in its ability to undergo orthogonal functionalization.[1]

Protocol B: Regioselective C5-Bromination

Gateway to Suzuki, Negishi, and Buchwald-Hartwig couplings.[1]

Rationale: The C5 position is the most electron-rich site.[1] The steric bulk of the C2-t-Bu group directs electrophiles exclusively to C5, preventing N-coordination issues often seen in smaller thiazoles.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (MeCN) (0.5 M)[1]

Procedure:

  • Dissolve the thiazole substrate in anhydrous MeCN at 0 °C.

  • Add NBS portion-wise over 15 minutes to maintain regioselectivity. Protect from light.[1]

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove bromine) and brine.[1]

  • Result: 5-Bromo-2-tert-butyl-4-methylthiazole.[1][4] This intermediate is stable and can be stored.[1]

Protocol C: Pd-Catalyzed C5-Arylation (C-H Activation)

Direct functionalization avoiding halogenation steps.[1] Ideal for late-stage diversification.[1]

Mechanism: Concerted Metallation-Deprotonation (CMD).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or DMF (degassed)[1]

Procedure:

  • Inert Atmosphere: Charge a Schlenk tube with Pd(OAc)₂, Ligand, Cs₂CO₃, and Ar-Br under Argon.[1]

  • Solvation: Add the thiazole and solvent via syringe.

  • Reaction: Seal and heat to 100–120 °C for 12–16 hours.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

  • Purification: Flash chromatography.

Expert Insight: The bulky C2-t-Bu group prevents catalyst poisoning by sterically hindering the nitrogen atom, making this substrate more reactive in C-H activation than 2-methylthiazole.[1]

Protocol D: C4-Methyl Oxidation (Advanced)

Converting the "inert" methyl group into a reactive aldehyde handle.[1]

Reagents:

  • Selenium Dioxide (SeO₂) (1.2 equiv)[1]

  • 1,4-Dioxane/Water (20:1)[1]

Procedure:

  • Reflux the thiazole with SeO₂ in wet dioxane for 4 hours.

  • Filter hot to remove black Selenium metal.[1]

  • Isolate 2-tert-butyl-4-formylthiazole .[1] This aldehyde can undergo reductive amination or Wittig olefination.[1]

Strategic Visualization (Pathway Map)

Thiazole_FunctionalizationStartThioamide +ChloroacetoneCore2-tert-Butyl-4-methyl-1,3-thiazole(The Scaffold)Start->CoreHantzsch Synthesis(Reflux EtOH)Bromide5-Bromo-Intermediate(Electrophile)Core->BromideNBS, MeCN(EAS)Biaryl5-Aryl-Thiazole(Bioactive Core)Core->BiarylAr-Br, Pd(OAc)2(C-H Activation)Aldehyde4-Formyl-Thiazole(Side-chain Handle)Core->AldehydeSeO2(Oxidation)Bromide->BiarylSuzuki Coupling(Ar-B(OH)2)

Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct chemical spaces: Halides (EAS), Biaryls (C-H Activation), and Aldehydes (Oxidation).

References

  • Hantzsch Thiazole Synthesis Review

    • Synthesis of Thiazoles.[1][5][6][7] Organic Chemistry Portal.[1]

    • [Link][1]

  • C-H Activation of Thiazoles

    • Palladium-Catalyzed Direct Arylation of Heteroaromatics.[1][6]Chem. Rev.[1] 2011, 111, 3, 1215–1292.[1]

    • [Link][1]

  • Medicinal Chemistry of Thiazoles

    • Thiazole: A Privileged Scaffold in Drug Discovery.[1][3]Future Med.[1] Chem.

    • [Link]

  • Properties of 2-tert-Butyl-4-methylthiazole

    • BenchChem Compound Profile & Safety Data.[1]

Application Notes & Protocols: 2-tert-Butyl-4-methyl-1,3-thiazole as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of 2-tert-Butyl-4-methyl-1,3-thiazole as a versatile ligand in coordination chemistry. While the coordination chemistry of the thiazole family is well-documented, this specific derivative remains a largely unexplored building block.[1][2] These notes are designed to bridge that gap by providing a foundational framework built on established principles of thiazole chemistry and the predictable influence of sterically demanding substituents. We present detailed, field-proven protocols for the synthesis of the ligand itself and its subsequent complexation with transition metals. Furthermore, we offer expert insights into the expected structural features, spectroscopic signatures, and promising applications of the resulting metal complexes, particularly in catalysis and materials science. This guide serves as a validated starting point for unlocking the potential of this novel ligand.

Introduction: The Rationale for this compound

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a myriad of biologically active compounds and its utility as a ligand in coordination chemistry.[3][4] The endocyclic nitrogen atom serves as a potent Lewis base (σ-donor), readily coordinating to metal centers, while the sulfur atom can also participate in coordination, albeit less commonly.[1] This dual-coordination potential, combined with a stable aromatic framework, makes thiazole derivatives highly versatile ligands for applications ranging from catalysis to the development of photoactive materials.[2][5]

The specific focus of this guide, this compound, is proposed as a ligand of significant interest due to its unique combination of steric and electronic properties:

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the 2-position is the ligand's most defining feature. In coordination chemistry, such steric hindrance is a powerful tool used to control the geometry and reactivity of metal complexes.[6] It can limit the number of ligands that coordinate to a metal center, enforce unusual coordination geometries (e.g., distorted tetrahedral), and stabilize low-coordinate species.[7] In catalysis, this steric bulk can create specific pockets around the active site, enhancing substrate selectivity.[6]

  • Electronic Influence of the Methyl Group: The methyl group at the 4-position acts as a weak electron-donating group, subtly increasing the electron density on the thiazole ring. This enhances the σ-donor capacity of the imine nitrogen, potentially leading to stronger metal-ligand bonds and more stable complexes.

By combining these features, this compound is poised to generate coordinatively unsaturated and sterically shielded metal complexes, which are highly sought after for catalytic applications.

Synthesis of this compound Ligand

The most reliable and versatile method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.[8] This protocol outlines a modified Hantzsch synthesis, which involves the condensation of a thioamide with an α-haloketone.

Underlying Principle

The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. For this specific ligand, pivalamide (2,2-dimethylpropanamide) is first converted to its corresponding thioamide, pivalothioamide, which then reacts with 3-chloro-2-butanone.

Experimental Protocol

Materials:

  • Pivalamide (2,2-dimethylpropanamide)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • 3-Chloro-2-butanone

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethanol

Step 1: Synthesis of Pivalothioamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend pivalamide (10.1 g, 100 mmol) in 100 mL of anhydrous toluene.

  • Add Lawesson's Reagent (20.2 g, 50 mmol, 0.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature. A yellow solid may precipitate.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield pivalothioamide as a pale yellow solid.

Step 2: Hantzsch Condensation to form this compound

  • Dissolve the purified pivalothioamide (5.86 g, 50 mmol) in 75 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add 3-chloro-2-butanone (5.86 g, 55 mmol, 1.1 equivalents) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78°C) and stir for 6-8 hours. Monitor the reaction via TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8 to neutralize the HCl byproduct.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to yield the pure this compound ligand.

Synthesis Workflow Diagram

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization Pivalamide Pivalamide Reflux1 Reflux, 4h Pivalamide->Reflux1 LR Lawesson's Reagent LR->Reflux1 Toluene Toluene (Solvent) Toluene->Reflux1 Pivalothioamide Pivalothioamide (Crude) Reflux1->Pivalothioamide Purify1 Column Chromatography Pivalothioamide->Purify1 Pivalothioamide_Pure Pure Pivalothioamide Purify1->Pivalothioamide_Pure Reflux2 Reflux, 6-8h Pivalothioamide_Pure->Reflux2 Haloketone 3-Chloro-2-butanone Haloketone->Reflux2 Ethanol Ethanol (Solvent) Ethanol->Reflux2 Product_Crude Crude Ligand Reflux2->Product_Crude Workup Aqueous Workup (NaHCO₃) Product_Crude->Workup Purify2 Purification (Distillation/Chromatography) Workup->Purify2 Final_Product This compound Purify2->Final_Product

Caption: Workflow for the synthesis of the target ligand.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of transition metal complexes using the this compound ligand (denoted as L). This procedure is adaptable for various metal salts (e.g., chlorides, nitrates, acetates) and can be optimized by adjusting solvents and reaction times.

Underlying Principle

The synthesis relies on the direct reaction between the ligand and a metal salt in a suitable solvent.[9] The thiazole nitrogen atom acts as a nucleophile, displacing weakly coordinating solvent molecules or counter-ions from the metal's coordination sphere to form a stable metal-ligand bond.[10] The stoichiometry of the reaction (e.g., 2:1 or 4:1 ligand-to-metal ratio) will determine the final complex, influenced heavily by the steric bulk of the ligand and the preferred coordination number of the metal.

Experimental Protocol

Materials:

  • This compound (L)

  • Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Diethyl ether or Pentane

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the metal(II) salt (0.5 mmol) in 10 mL of the anhydrous solvent. Stir until fully dissolved.

  • In a separate flask, dissolve this compound (L) (1.0 mmol, 2.0 equivalents for a potential [ML₂X₂] complex) in 5 mL of the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution via a cannula or dropping funnel over 10 minutes.

  • Observe for an immediate color change, which typically indicates coordination.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation. Gentle heating (40-60°C) can be applied to facilitate the reaction if necessary.

  • If a precipitate forms, collect it by filtration through a Büchner funnel. Wash the solid with a small amount of the cold reaction solvent, followed by a non-coordinating solvent like diethyl ether or pentane, to remove unreacted starting materials.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize or precipitate. Alternatively, the product can be precipitated by adding a non-polar solvent (e.g., pentane).

  • Collect the solid product by filtration and dry under vacuum.

Complexation Workflow Diagram

G Metal_Salt Metal(II) Salt (e.g., CoCl₂) Dissolve_Metal Dissolve Metal Salt Metal_Salt->Dissolve_Metal Ligand This compound (L) Dissolve_Ligand Dissolve Ligand Ligand->Dissolve_Ligand Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Dissolve_Metal Solvent->Dissolve_Ligand Mix Combine Solutions & Stir (12-24h) Dissolve_Metal->Mix Dissolve_Ligand->Mix Precipitate_Check Precipitate Formed? Mix->Precipitate_Check Filter Filter & Wash Solid Precipitate_Check->Filter Yes Concentrate Reduce Volume / Add Anti-solvent Precipitate_Check->Concentrate No Final_Complex Purified Metal Complex Filter->Final_Complex Concentrate->Filter

Caption: General workflow for metal complex synthesis.

Prospective Characterization and Data

Thorough characterization is essential to confirm the identity and structure of the newly synthesized complexes. Based on data from analogous thiazole and tert-butyl-containing ligand systems, we can predict the expected outcomes.[6][9][10]

Technique Purpose Expected Observations for a [M(L)₂Cl₂] Complex (M=Co, Ni)
FT-IR Spectroscopy Confirm ligand coordination.Shift of the C=N stretching vibration (typically ~1600-1650 cm⁻¹) to a higher or lower frequency upon coordination. Appearance of new bands in the far-IR region (200-500 cm⁻¹) corresponding to M-N and M-Cl vibrations.
¹H & ¹³C NMR Confirm ligand structure in diamagnetic complexes (e.g., Zn(II)).Shifts in the resonances of the protons and carbons near the coordinating nitrogen atom (H5 and C2/C4) upon complexation. The tert-butyl signal should remain a sharp singlet, though its chemical shift may change.
UV-Vis Spectroscopy Probe the electronic environment of the metal center.For a Co(II) complex, expect d-d transitions in the visible region (~500-700 nm) indicative of a tetrahedral geometry. For a Ni(II) complex, transitions may suggest either tetrahedral or octahedral geometry depending on the solvent coordination.
Elemental Analysis Determine the empirical formula and purity.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (e.g., C₁₆H₂₆Cl₂CoN₂S₂) within a ±0.4% margin.
X-ray Crystallography Unambiguously determine the solid-state structure.Expected to reveal a distorted tetrahedral geometry around the metal center due to the steric repulsion between the two bulky tert-butyl groups. Bond lengths (M-N) and angles (N-M-N) will provide direct evidence of the steric impact.

Potential Applications

The unique steric profile of this compound makes its metal complexes prime candidates for applications where control over the metal's coordination sphere is paramount.

Homogeneous Catalysis
  • Oxidation Reactions: Metal complexes with sterically hindered ligands can act as highly selective oxidation catalysts.[6] The bulky tert-butyl groups can prevent the formation of inactive dimeric species (e.g., μ-oxo bridges) and create a chiral-like pocket that favors the oxidation of specific substrates over others.

  • C-C Coupling Reactions: In reactions like Suzuki or Heck coupling, coordinatively unsaturated metal centers are key intermediates. This ligand could stabilize the catalytically active low-coordinate species, potentially leading to higher turnover numbers and efficiencies.[11]

Bioinorganic Chemistry and Drug Development

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligand.[15] The lipophilicity imparted by the tert-butyl and methyl groups could improve cell membrane permeability, making these complexes interesting candidates for screening as novel therapeutic agents.

Materials Science

The coordination chemistry of thiazoles has been explored for creating light-emitting and photochromic materials.[1][2] The specific electronic tuning provided by the substituents on this ligand could be used to modulate the photophysical properties of its complexes, opening avenues for applications in sensors or molecular switches.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is accessible through well-established organic methodologies, and its complexation follows standard coordination chemistry principles. The true value of this ligand lies in the pronounced steric hindrance provided by the tert-butyl group, which offers a rational design element for controlling coordination number, geometry, and catalytic selectivity. The protocols and prospective data outlined in this guide provide a solid and reliable foundation for researchers to begin exploring the rich coordination chemistry and potential applications of this versatile building block.

References

  • Frija, L. M., et al. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 308, 32-55. Available at: [Link][1][2]

  • ResearchGate. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Available at: [Link][1][2]

  • Aljamali, N. M., et al. (2020). Review On Chemical-Biological Applications of Thiazole Derivatives. Scribd. Available at: [Link][3]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link][4]

  • Scientific Forefront. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Available at: [Link][5]

  • Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Semantic Scholar. Available at: [Link][9]

  • ResearchGate. (n.d.). Scheme 36. Synthesis of metal complexes of 2-butyl.... Available at: [Link][16]

  • NIST. (n.d.). Thiazole, 2-butyl-4-methyl-. NIST WebBook. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Available at: [Link][10]

  • FooDB. (2010). Showing Compound 2-Butyl-4-methylthiazole (FDB019789). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link][8]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link][12]

  • El-Remaily, M. A. E. A. A., et al. (n.d.). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. National Center for Biotechnology Information. Available at: [Link]

  • Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. University of Texas Southwestern Medical Center. Available at: [Link][7]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link][13]

  • Cheméo. (n.d.). Thiazole, 2-butyl-4-methyl-. Available at: [Link]

  • Scholarship@Miami. (n.d.). Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. Available at: [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link][14]

  • SciELO. (n.d.). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Available at: [Link]

  • ACS Publications. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link][15]

  • MDPI. (2024). Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. Available at: [Link][11]

  • AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

  • PubChemLite. (n.d.). 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

Sources

Application Note: Mechanistic Investigation of 2-tert-Butyl-4-methyl-1,3-thiazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and mechanistic elucidation of 2-tert-Butyl-4-methyl-1,3-thiazole , a high-value flavor compound known for its "tropical," "nutty," and "tomato-leaf" olfactory profiles. While the Hantzsch thiazole synthesis is the industry standard for this class of heterocycles, optimizing yield and purity requires a granular understanding of the reaction kinetics. This guide provides a protocol for in-situ NMR monitoring to track the formation of the hydroxythiazoline intermediate and its subsequent dehydration, offering researchers a robust method to validate reaction completion and minimize byproduct formation.

Introduction & Scientific Context

The Hantzsch thiazole synthesis involves the condensation of a thioamide with an


-haloketone.[1][2][3][4][5] For the target molecule, the reagents are 2,2-dimethylpropanethioamide  (providing the tert-butyl group) and chloroacetone  (providing the methyl group).
Why Investigate the Mechanism?

In industrial flavor synthesis, "cooked" or "burnt" off-notes are unacceptable. These often arise from polymerization of the


-haloketone or thermal degradation of the thioamide. By understanding the rate-determining step (RDS)—typically the dehydration of the hydroxythiazoline intermediate—chemists can tune temperature and acid catalysis to favor the product over side reactions.
The Mechanistic Pathway

The reaction proceeds in two distinct phases:[1][2]

  • S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of chloroacetone (fast).
    
  • Cyclodehydration: Intramolecular attack of nitrogen on the carbonyl, followed by water elimination (often rate-limiting without acid catalysis).

Visualizing the Mechanism

The following diagram outlines the stepwise transformation, highlighting the critical intermediate targeted in this investigation.

G Reactants Reactants (Thioamide + Chloroacetone) Inter1 S-Alkylated Intermediate Reactants->Inter1 SN2 Attack Inter2 Hydroxythiazoline (Cyclic Intermediate) Inter1->Inter2 Cyclization Product 2-tert-Butyl-4-methylthiazole (+ H2O, HCl) Inter2->Product Dehydration (-H2O)

Figure 1: Stepwise mechanistic flow of the Hantzsch synthesis targeting this compound.

Experimental Protocols

Protocol A: In-Situ NMR Kinetic Monitoring

Objective: To observe the consumption of starting material and the transient existence of the hydroxythiazoline intermediate.

Reagents:

  • 2,2-Dimethylpropanethioamide (20 mg)

  • Chloroacetone (1.1 equiv, ~15

    
    L) [WARNING: Lachrymator] 
    
  • Solvent: DMSO-

    
     (0.6 mL)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

Procedure:

  • Preparation: Dissolve the thioamide and internal standard in DMSO-

    
     in a clean NMR tube. Acquire a 
    
    
    
    spectrum.[6]
  • Initiation: Add chloroacetone directly to the tube via syringe. Cap and invert three times to mix.

  • Acquisition: Immediately insert into the NMR probe (pre-shimmed and heated to 40°C).

  • Array Setup: Configure a kinetic array to acquire a

    
    H spectrum every 5 minutes for 2 hours.
    
  • Data Processing: Integrate the tert-butyl singlet of the starting material (1.25 ppm) vs. the product (1.42 ppm).

Self-Validating Check:

  • Pass: The sum of molar integrals (SM + Product + Intermediates) remains constant relative to the internal standard.

  • Fail: Loss of total integral indicates formation of insoluble polymers or evaporation of chloroacetone.

Protocol B: Preparative Synthesis (Bench Scale)

Objective: Isolation of high-purity flavor material.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve 2,2-dimethylpropanethioamide (10 mmol) in Ethanol (20 mL).

  • Addition: Add Chloroacetone (11 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. A water bath may be needed to maintain ambient temp.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of thioamide (

      
      ) and appearance of a UV-active product (
      
      
      
      ).
  • Workup: Cool to RT. Concentrate ethanol in vacuo. Neutralize the residue with saturated NaHCO

    
     (Caution: CO
    
    
    
    evolution). Extract with Et
    
    
    O (3 x 20 mL).
  • Purification: Dry organics over MgSO

    
    , filter, and concentrate. Purify via bulb-to-bulb distillation (bp ~92°C at 50 mmHg) or silica flash chromatography.
    

Data Analysis & Expected Results

Spectroscopic Fingerprint

Use the table below to validate the identity of the synthesized compound.

MoietyProton (

H) Shift (ppm)
MultiplicityCarbon (

C) Shift (ppm)
Diagnostic Note
C2-t-Butyl 1.42 - 1.45Singlet (9H)~30.5 (CH

), 37.0 (C_q)
Distinctive strong singlet
C4-Methyl 2.41 - 2.45Singlet (3H)~17.0Slightly deshielded by aromatic ring
C5-H 6.75 - 6.85Singlet (1H)~112.0Characteristic thiazole aromatic proton
C2 (Ring) ~178.0Far downfield (C=N bond)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 155
    
  • Base Peak: m/z 140 (Loss of methyl from t-butyl group, stable carbocation).

Experimental Workflow Diagram

This diagram illustrates the decision-making process during the investigation.

Workflow Start Start Investigation Mix Mix Thioamide + Chloroacetone (in DMSO-d6) Start->Mix T0_Scan Acquire T=0 NMR Mix->T0_Scan Decision Intermediate Observed? T0_Scan->Decision Path_Fast Reaction too fast? (Only Product visible) Decision->Path_Fast No Path_Slow Track Kinetics (Integrate peaks over time) Decision->Path_Slow Yes Action_Cool Repeat at 10°C Path_Fast->Action_Cool Calc_K Calculate Rate Constant (k) Path_Slow->Calc_K

Figure 2: Decision tree for kinetic monitoring of thiazole formation.

References

  • Hantzsch Thiazole Synthesis Mechanism Source: SynArchive Link:[Link] Relevance: Defines the foundational mechanism and historical context.[2][3]

  • 2-Isopropyl-4-methylthiazole (Analogous Flavor Data) Source: The Good Scents Company Link:[Link] Relevance: Provides sensory data and physical properties for the structurally similar isopropyl analog, validating the flavor profile class.

  • NIST Chemistry WebBook: Thiazole, 2-butyl-4-methyl- Source: NIST (National Institute of Standards and Technology) Link:[7][Link] Relevance: Authoritative source for mass spectrometry fragmentation patterns of alkyl-thiazoles.

  • NMR Chemical Shifts of Trace Impurities Source: J. Org. Chem. (via University of Washington) Link:[Link] Relevance: Essential for referencing solvent residual peaks (DMSO, Ethanol) during kinetic analysis.

Sources

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its presence in a multitude of pharmacologically active compounds and natural products.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile pharmacophore, contributing to the biological activity of numerous FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4]

This compound is a valuable building block in the synthesis of more complex molecular architectures. The sterically demanding tert-butyl group at the 2-position can impart specific conformational constraints and metabolic stability to a lead compound, while the methyl group at the 4-position provides a handle for further functionalization or can influence receptor binding. This guide provides a comprehensive protocol for the synthesis of this key intermediate via the classic Hantzsch thiazole synthesis, with a dedicated focus on the practical considerations required for scaling the process from the laboratory bench to larger research quantities.[5][6][7]

Reaction and Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most robust and widely utilized methods for constructing the thiazole ring.[6] The reaction proceeds by the condensation of an α-haloketone with a thioamide.[5][8][9] For the target molecule, this involves the reaction between 3-chloro-2-butanone (an α-haloketone) and 2,2-dimethylpropanethioamide (thioisobutyramide).

The mechanism can be broken down into four key steps:

  • Nucleophilic Attack (S N 2): The synthesis initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion in a classic S N 2 reaction to form an iminium salt intermediate.[10]

  • Tautomerization: The intermediate undergoes tautomerization to a more stable form.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[10] This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate.

  • Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxyl group, which leads to the formation of a double bond within the ring, resulting in the stable, aromatic 1,3-thiazole product.[11]

Hantzsch_Mechanism Thioamide 2,2-Dimethylpropanethioamide (Thioamide) Iminium Iminium Salt Intermediate Thioamide->Iminium 1. SN2 Attack Haloketone 3-Chloro-2-butanone (α-Haloketone) Haloketone->Iminium Thiazoline Hydroxylated Thiazoline Intermediate Iminium->Thiazoline 2. Intramolecular Cyclization Product This compound Thiazoline->Product 3. Dehydration & Aromatization

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis (10 mmol)

This protocol details a reliable method for the synthesis of this compound on a standard laboratory scale.

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
2,2-DimethylpropanethioamideC₅H₁₁NS117.2110.01.17 g1.0
3-Chloro-2-butanoneC₄H₇ClO106.5510.50.98 mL (d=1.15)1.05
Ethanol (Absolute)C₂H₅OH46.07-25 mLSolvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-~30 mLQuench
Ethyl AcetateC₄H₈O₂88.11-~75 mLExtraction
BrineNaCl (aq)--~20 mLWash
Magnesium Sulfate (Anhydrous)MgSO₄120.37-~2 gDrying
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpropanethioamide (1.17 g, 10.0 mmol).

  • Dissolution: Add absolute ethanol (25 mL) to the flask and stir at room temperature until the thioamide is fully dissolved.

  • Reagent Addition: Carefully add 3-chloro-2-butanone (0.98 mL, 10.5 mmol) to the solution via syringe. Note: This reaction is exothermic; for larger scales, slow addition is crucial.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.[12]

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (25 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Scale-Up Synthesis: From Bench to Pilot

Transitioning the synthesis of this compound from a 10 mmol scale to a multi-gram or kilogram scale introduces challenges that require careful consideration and process modification.[8][9]

Scale_Up_Workflow Start Starting Materials (Thioamide, Haloketone) Reaction Controlled Reaction (Jacketed Reactor) Start->Reaction Charge & Heat Workup Aqueous Work-up & Phase Separation Reaction->Workup Cool & Quench Purification Large-Scale Purification (Distillation/Crystallization) Workup->Purification Extract & Concentrate Final Final Product: This compound Purification->Final Isolate

Caption: A generalized workflow for the scale-up synthesis of the target thiazole.

Key Considerations for Scale-Up
  • Exotherm Management: The initial S N 2 reaction is significantly exothermic. On a large scale, this can lead to a dangerous thermal runaway.

    • Solution: Utilize a jacketed glass reactor with an overhead stirrer and a temperature probe connected to a chiller/heater unit. The α-haloketone must be added slowly and sub-surface to ensure rapid mixing and efficient heat dissipation. A temperature ceiling (e.g., < 40°C) should be maintained during the addition phase before controlled heating to reflux.

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

    • Solution: An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is mandatory to ensure homogeneity throughout the reaction volume.

  • Work-up and Isolation: Handling large volumes of flammable solvents and performing extractions in large separatory funnels is inefficient and hazardous.

    • Solution: The work-up should be performed directly in the jacketed reactor. After solvent removal, the extraction solvent and aqueous quench solution are added. After stirring, the layers are allowed to separate, and the bottom aqueous layer can be drained through the reactor's outlet valve. This minimizes manual handling.

  • Purification Strategy: Flash chromatography is often impractical for multi-kilogram quantities.

    • Solution: Vacuum distillation is the preferred method for purifying liquid products on a large scale. If the product is a solid or a high-boiling oil, crystallization should be investigated as a more scalable alternative. The choice of crystallization solvent is critical for achieving high purity and yield.

Safety and Hazard Analysis

  • α-Haloketones: 3-Chloro-2-butanone is a lachrymator and is corrosive. It is toxic upon inhalation and skin contact. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13]

  • Thioamides: Thioamides are generally toxic and should be handled with care. Avoid inhalation of dust or vapors.

  • Solvents: Ethanol and ethyl acetate are flammable liquids. Ensure all heating is performed using heating mantles or oil baths, and no open flames or spark sources are present in the vicinity.

Adherence to standard laboratory safety protocols is paramount. A thorough risk assessment should be conducted before commencing any scale-up operation.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Thieme Chemistry. Scalable Synthesis of Thiazole Peptide Macrocycles. Available from: [Link]

  • RSC Publishing. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available from: [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5585-5595. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link]

  • Taylor & Francis. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • K.T.H.M. College. Thiazole substituted[5][6][11] Triazole: Synthesis and antimicrobial evaluation. Available from: [Link]

  • PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Available from: [Link]

  • ResearchGate. An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • ACS Publications. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available from: [Link]

  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • PMC. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Hantzsch Thiazole Synthesis for Sterically Hindered Substrates Target Molecule: 2-(tert-butyl)-4-methyl-1,3-thiazole CAS Registry: 14726-58-0 (Generic alkyl thiazole class reference)

Executive Summary & Core Challenge

The synthesis of 2-tert-butyl-4-methyl-1,3-thiazole presents a specific challenge compared to its n-butyl or iso-butyl analogs: Steric Hindrance . The bulky tert-butyl group at the C2 position significantly impacts the nucleophilicity of the thioamide precursor during the initial S-alkylation step of the Hantzsch synthesis.

This guide moves beyond standard textbook procedures to address the specific kinetic bottlenecks caused by this steric bulk. The protocol focuses on Precursor Quality (Pivalothioamide) and Solvent Thermodynamics to drive the reaction to completion.

Critical Precursor Protocol: 2,2-Dimethylpropanethioamide

The Bottleneck: Commercial tert-butyl thioamide (pivalothioamide) is often impure or expensive. In situ preparation using Lawesson’s Reagent is the most reliable method to ensure high reactivity. Old or hydrolyzed thioamide is the #1 cause of Hantzsch reaction failure.

Optimized Synthesis (Lawesson’s Method)
ParameterSpecificationReason
Starting Material Pivalamide (2,2-dimethylpropanamide)Stable, cheap precursor.
Reagent Lawesson’s Reagent (0.6 equiv)Mild thionation; avoids H₂S gas toxicity.
Solvent Toluene (Anhydrous)High boiling point (110°C) required for activation.
Temperature Reflux (110°C)Kinetic energy needed to overcome P=S bond strength.
Time 2–4 HoursMonitor by TLC (Hexane:EtOAc 8:2).

Step-by-Step:

  • Suspend Pivalamide (10 mmol) in anhydrous Toluene (20 mL).

  • Add Lawesson’s Reagent (6 mmol). Note: Use slight excess (0.6 eq per carbonyl) to drive completion.

  • Reflux under Nitrogen. The mixture will turn homogenous and yellow.

  • Workup (Crucial): Cool to RT. Filter off the white precipitate (Lawesson’s byproduct). Evaporate toluene.

  • Purification: Flash chromatography (100% DCM or Hexane:EtOAc). Target is a crystalline solid.

The Hantzsch Condensation: Reaction Optimization

The Reaction: 2,2-Dimethylpropanethioamide + Chloroacetone


 2-tert-butyl-4-methylthiazole
Mechanism & Steric Management

The reaction proceeds via two stages:[1][2][3]

  • S-Alkylation (Rate Determining Step): The sulfur attacks the

    
    -carbon of chloroacetone. The tert-butyl group shields the sulfur, slowing this step.
    
  • Cyclization/Dehydration: Formation of the nitrogen-carbon bond and loss of water.

Experimental Protocol

Reagents:

  • 2,2-Dimethylpropanethioamide (1.0 equiv)

  • Chloroacetone (1.1 equiv) Warning: Potent Lachrymator

  • Solvent: Ethanol (Absolute) or DMF (for difficult cases)

Procedure:

  • Dissolve the thioamide in Ethanol (concentration ~0.5 M).

  • Add Chloroacetone dropwise at Room Temperature.

  • Heat to Reflux:

    • Standard: Reflux ethanol (78°C) for 6–12 hours.

    • High-Performance: If conversion is <50% after 4 hours, switch solvent to DMF and heat to 90°C. The higher dielectric constant stabilizes the charged transition state, helping overcome the steric barrier of the tert-butyl group.

  • Monitoring: TLC (Hexane:EtOAc 9:1). The product is less polar than the thioamide.

Visualizing the Pathway

G Start Pivalothioamide (Bulky Nucleophile) Intermediate S-Alkylated Intermediate (Acyclic Salt) Start->Intermediate S-Alkylation (Slow due to Sterics) Reagent Chloroacetone (Electrophile) Reagent->Intermediate Intermediate->Start Reversibility (If Temp too low) Cyclization Cyclization & Dehydration Intermediate->Cyclization -HCl Product 2-tert-Butyl-4-methylthiazole (Target) Cyclization->Product -H2O

Caption: The Hantzsch pathway highlighting the S-Alkylation bottleneck caused by the tert-butyl group.

Workup & Purification (The "Red Oil" Problem)

A common failure mode is isolating the hydrochloride salt or decomposing the product during workup.

The Neutralization Step

The reaction produces HCl. The thiazole nitrogen is basic.

  • Issue: If you evaporate the solvent directly, you isolate the Hygroscopic HCl Salt , which is often a sticky red/brown oil.

  • Solution:

    • Evaporate Ethanol to ~20% volume.

    • Pour residue into ice-cold saturated NaHCO₃ (Sodium Bicarbonate).

    • Extract with Diethyl Ether or DCM (

      
      ).
      
    • Dry organic layer over MgSO₄.

Purification Strategy
MethodSuitabilityNotes
Column Chromatography Best for Purity Silica Gel. Eluent: 5% EtOAc in Hexane. The tert-butyl group makes the molecule very lipophilic (greasy).
Steam Distillation Good for ScaleThiazoles are steam volatile. Useful if the crude is very tarry.
Vacuum Distillation DifficultHigh boiling point (~180–190°C) and solidifies in condenser. Only for >10g scale.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark red. Did it fail?

A: Not necessarily. Thiazole syntheses often darken due to polymerization of excess chloroacetone or oxidation of sulfur species.

  • Action: Perform the NaHCO₃ workup. The dark color often remains in the aqueous layer or stays at the baseline of the silica column. The product should be a pale yellow oil or low-melting solid.

Q2: I see starting material (Thioamide) remaining after 24 hours.

A: The tert-butyl group is preventing the S-attack.

  • Fix 1 (Catalyst): Add 0.1 eq of Sodium Iodide (NaI). This generates iodoacetone in situ (Finkelstein reaction), which is a more reactive electrophile than chloroacetone.

  • Fix 2 (Solvent): Switch from Ethanol to DMF or Dioxane to increase the reaction temperature to 100°C.

Q3: The product is unstable on Silica Gel.

A: Some thiazoles are acid-sensitive.

  • Fix: Pre-treat the silica gel with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / No Product CheckSM Is Thioamide Pure? Issue->CheckSM CheckTLC TLC: Starting Material Remains? CheckSM->CheckTLC Yes (Pure) Action1 Purify Pivalothioamide (Lawesson's) CheckSM->Action1 No (Impure) Action2 Add NaI (Catalyst) or Switch to DMF CheckTLC->Action2 Yes (Incomplete Rxn) Action3 Check Workup pH (Must be > 8) CheckTLC->Action3 No (Product lost in aq)

Caption: Diagnostic flow for identifying yield loss in sterically hindered thiazole synthesis.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Schwarz, G. (1943). "2,4-Dimethylthiazole". Organic Syntheses, 25, 35.

    • Note: Provides the foundational stoichiometry, adapted here for the tert-butyl analog.
  • Lawesson’s Reagent Protocols

    • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929–1958.

  • Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Standard Reference Text).
  • Steric Hindrance Management

    • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions". Journal of the Chemical Society, Perkin Transactions 1, 639-643.

    • Relevance: Discusses side reactions and isomer formation when sterics/acidity are not controlled.

Sources

Optimizing reaction conditions for thiazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most versatile and widely used methods for their preparation.[4]

This document provides direct answers to specific issues you may encounter, moving beyond simple procedural steps to explain the causality behind experimental choices.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during thiazole synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Hantzsch reaction is giving me a very low yield, or I'm only recovering unreacted starting materials. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent challenge that can almost always be resolved by systematically investigating the reaction parameters. The most common culprits are suboptimal reaction conditions, poor reactant purity, or incorrect stoichiometry.[5][6]

Potential Causes & Recommended Solutions:

  • Insufficient Temperature: The Hantzsch synthesis typically requires an initial energy input to overcome the activation energy for the cyclization step.[6][7]

    • Causality: The reaction involves multiple steps, including nucleophilic attack and dehydration, which are often slow at ambient temperatures.[8] Heating provides the necessary energy to drive the reaction towards the stable, aromatic thiazole product.[8]

    • Solution: If you are running the reaction at room temperature, begin by heating the mixture. A common starting point is to reflux in a solvent like ethanol or methanol.[7] Systematically screen temperatures (e.g., 50 °C, 65 °C, 80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) to find the optimal point that maximizes conversion without causing degradation.[7]

  • Inadequate Reaction Time: It's possible the reaction has not been allowed to run to completion.

    • Solution: Monitor the reaction progress using TLC. Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting material spots have been fully consumed. If the reaction stalls, a temperature increase may be necessary.

  • Poor Solubility of Reactants: For the reaction to proceed efficiently in solution, the α-haloketone and the thioamide must be adequately dissolved. If one reactant has poor solubility, the reaction rate will be severely limited.[9]

    • Solution: Choose a solvent that effectively dissolves both reactants. Polar solvents like methanol, ethanol, or dimethylformamide (DMF) are often good choices as they can stabilize the charged intermediates formed during the reaction.[9] In some cases, a solvent mixture, such as ethanol/water, can provide excellent results.[10]

  • Impure Starting Materials: Impurities in the α-haloketone or thioamide can introduce competing side reactions that consume reactants and lower the yield of the desired product.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.

  • Incorrect Stoichiometry: While the core reaction proceeds in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes help drive the reaction to completion, especially if the thioamide is prone to degradation.[8][11]

Issue 2: Formation of Multiple Products & Side Reactions

Question: My TLC and NMR analysis show multiple spots and unexpected peaks, indicating side products. What are these byproducts and how can I improve selectivity?

Answer: The formation of multiple products typically points to undesired side reactions. The most common issue is the formation of isomers, particularly under acidic conditions.[5][6]

Potential Causes & Recommended Solutions:

  • Isomer Formation (2-imino-2,3-dihydrothiazoles): Under strongly acidic conditions, the reaction between an α-haloketone and an N-monosubstituted thioamide can yield a mixture of the expected 2-(N-substituted amino)thiazole and its 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5][12]

    • Causality: The reaction pathway can change in an acidic environment, altering which nitrogen atom acts as the nucleophile in the final ring-closing step.

    • Solution: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole product.[5] If the reaction generates an acid byproduct (like HBr or HCl), adding a non-nucleophilic base can be beneficial. The workup procedure often involves pouring the reaction mixture into a weak base solution like 5% sodium carbonate, which neutralizes the hydrohalide salt of the product and aids precipitation.[6][11]

  • Reactant or Product Degradation: Excessively high temperatures or prolonged reaction times can cause the starting materials or the thiazole product to decompose, leading to a complex mixture of impurities.[7]

    • Solution: Find the "sweet spot" for temperature and time. Run the reaction at the lowest temperature that still provides a reasonable reaction rate and monitor closely by TLC to avoid unnecessary heating after the reaction is complete.

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate my final thiazole product. It either won't precipitate or it co-elutes with impurities during column chromatography. What can I do?

Answer: Isolation and purification are critical for obtaining a high yield of pure product. The strategy depends heavily on the physical properties of your specific thiazole derivative.

Potential Causes & Recommended Solutions:

  • Product is Highly Soluble in the Reaction Solvent: If the product doesn't precipitate upon cooling, it is likely too soluble in the chosen solvent.[9]

    • Solution 1 (Precipitation): Many 2-aminothiazole products are synthesized as their hydrohalide salts, which are often soluble in polar solvents like methanol.[8] Pouring the cooled reaction mixture into a beaker of water or a dilute aqueous base (e.g., 5% Na₂CO₃) simultaneously neutralizes the salt and decreases its solubility, causing the neutral product to precipitate.[6][8][13] The resulting solid can then be easily collected by vacuum filtration.

    • Solution 2 (Solvent Removal): If precipitation is not effective, remove the reaction solvent under reduced pressure (rotary evaporation). The resulting crude residue can then be purified by recrystallization from a different solvent system or by column chromatography.[5]

  • Poor Separation in Column Chromatography: The product and impurities may have similar polarities, making separation difficult.

    • Solution: Systematically optimize the mobile phase for your column. Use TLC to test various solvent systems (e.g., different ratios of ethyl acetate/hexane, or adding a small percentage of methanol to a dichloromethane mobile phase) to find a system that provides the best separation between your product and the impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does temperature critically influence the success of thiazole synthesis? A1: Temperature is a double-edged sword. Insufficient temperature may result in a slow or incomplete reaction because the system lacks the necessary activation energy.[7] Conversely, excessively high temperatures can lead to the degradation of reactants or the final product, increasing the formation of impurities and lowering the overall yield.[7] Optimization is crucial to maximize the reaction rate while minimizing unwanted side reactions.

Q2: What is the rationale for choosing a specific solvent? Should I use a polar protic or aprotic one? A2: The choice of solvent is critical. Generally, polar solvents are preferred because the Hantzsch synthesis proceeds through charged intermediates, which are stabilized by a polar environment.[9] This stabilization lowers the activation energy and accelerates the reaction.

  • Polar Protic Solvents (e.g., ethanol, methanol) can solvate both cations and anions effectively and are very common choices.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO) are also highly effective. The optimal choice often depends on the specific substrates being used. A good starting point is ethanol or methanol due to their effectiveness and ease of removal.[9][11]

Q3: When is a catalyst necessary, and what kind should I use? A3: While many Hantzsch syntheses proceed well with just heat, a catalyst can significantly improve yields and shorten reaction times, particularly for less reactive substrates. Catalysts can range from simple acids or bases to more complex systems. Recent research has focused on reusable, solid-supported catalysts for greener synthesis. For example, silica-supported tungstosilicic acid has been shown to be a highly effective and recyclable catalyst for one-pot Hantzsch syntheses.[10][14]

Q4: Can this reaction be performed under "green" or environmentally friendly conditions? A4: Yes. Significant advancements have been made in developing greener approaches. These methods include:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often reducing reaction times from hours to minutes and improving yields.[7]

  • Ultrasonic Irradiation: The use of ultrasound can also accelerate the reaction, providing good to excellent yields under mild conditions.[10][14][15]

  • Solvent-Free Conditions: In some cases, the reaction can be performed by simply grinding the reactants together, eliminating the need for a solvent and simplifying the workup.[9][13]

Part 3: Data & Visual Summaries

Table 1: Comparison of Common Solvents for Hantzsch Thiazole Synthesis
SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
Ethanol Polar Protic78Excellent general-purpose solvent; dissolves many organic reactants and is easy to remove. Often used under reflux.[9][10]
Methanol Polar Protic65Similar to ethanol but with a lower boiling point. Good for reactions requiring moderate heat.[11][13]
DMF Polar Aprotic153High boiling point and excellent solvating power for a wide range of substrates.
Ethanol/Water Polar ProticVariableA mixture can improve the solubility of certain reactants or catalysts and is considered a green solvent system.[10][16]
Trifluoroethanol Polar Protic74Highly polar solvent that has shown excellent results in promoting certain modified thiazole syntheses.[17][18]
Diagram 1: Simplified Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 α-Haloketone S1 S-Alkylation (SN2) R1->S1 + Heat R2 Thioamide R2->S1 + Heat S2 Intramolecular Cyclization S1->S2 S3 Dehydration S2->S3 - H₂O P Thiazole Product S3->P

Caption: Key steps in the Hantzsch thiazole synthesis reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_TLC Analyze reaction mixture by TLC. Any product? Start->Check_TLC Increase_Temp Increase Temperature (e.g., reflux) Check_TLC->Increase_Temp No Check_Solubility Are reactants fully dissolved? Check_TLC->Check_Solubility Yes, but low conversion Increase_Time Increase Reaction Time Increase_Temp->Increase_Time End Re-run Optimized Reaction Increase_Time->End Change_Solvent Switch to a more effective solvent (e.g., DMF) Check_Solubility->Change_Solvent No Check_Purity Verify Purity of Starting Materials Check_Solubility->Check_Purity Yes Change_Solvent->End Purify_Reagents Purify reagents via recrystallization or chromatography Check_Purity->Purify_Reagents Purify_Reagents->End

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 4: Optimized Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard, reliable method for synthesizing a common thiazole derivative using conventional heating.[11][13]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar, 20 mL scintillation vial, hot plate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[11]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solution should become homogeneous.[11][13]

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[11] A precipitate should form immediately.[8]

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 10 mL).

  • Allow the collected solid to air dry on a watch glass.

  • Validation: Determine the mass and percent yield. Characterize the product by melting point and TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[11]

Protocol 2: Microwave-Assisted Synthesis of a Thiazole Derivative

This protocol demonstrates the use of microwave irradiation to accelerate the reaction, significantly reducing the synthesis time.[7][13]

Materials:

  • α-Haloketone (e.g., 2-chloro-1-phenylethanone) (1 mmol)

  • Substituted thiourea (1 mmol)

  • Ethanol (2 mL)

  • Microwave reactor with appropriate sealed vessels

Procedure:

  • In a specialized microwave reaction tube, combine the α-haloketone (1 mmol) and the thiourea (1 mmol).

  • Add ethanol (2 mL) to the tube.

  • Seal the vessel securely according to the microwave reactor's specifications.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 90-120°C for 15-30 minutes.[7] Monitor the internal pressure to ensure it remains within safe limits.

  • After the irradiation is complete, allow the vessel to cool completely to room temperature before opening.

  • If the product has precipitated, it can be isolated by filtration, washed with a small amount of cold ethanol, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). optimization of Hantzsch thiazole synthesis reaction conditions.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Thiazole Formation.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Thiazole Synthesis Optimization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole Cyclization Reactions.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
  • ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • NCBI. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Sci-Hub. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

Sources

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Interface

Before altering your protocol, identify the specific phase of failure. The Hantzsch synthesis—while classically robust—often fails due to "invisible" losses during workup or degradation of sensitive


-haloketones.
Troubleshooting Logic Tree

Hantzsch_Troubleshooting Start Start: Low Yield Observed Check_TLC 1. Check TLC/LCMS of Crude Reaction Start->Check_TLC SM_Remains Significant Starting Material Left Check_TLC->SM_Remains Incomplete Clean_Conversion SM Consumed, Product Peak Visible Check_TLC->Clean_Conversion Appears Complete Messy_TLC Complex Mixture / Black Tar Check_TLC->Messy_TLC Decomposition Sol_Kinetics KINETIC ISSUE - Switch solvent (EtOH -> EtOH/H2O) - Add catalyst (e.g., SiO2-STA) - Check stoichiometry (Thioamide excess) SM_Remains->Sol_Kinetics Sol_Isolation ISOLATION ISSUE (Most Common) - Product lost as HX salt in aqueous layer - REQUIRED: Basify (pH 8-9) before extraction Clean_Conversion->Sol_Isolation Sol_Stability STABILITY ISSUE - Purify α-haloketone (remove acid) - Control exotherm (0°C addition) - Inert atmosphere Messy_TLC->Sol_Stability

Figure 1: Decision matrix for diagnosing yield loss in thiazole synthesis.

Reactant Integrity: The -Haloketone Factor

Q: My reaction mixture turns black/tarry within minutes of heating. What is happening?

A: This indicates the decomposition of the


-haloketone.


-Haloketones (e.g., phenacyl bromide) are highly reactive electrophiles. If they contain trace acid impurities from their synthesis (often HBr or Br

), they undergo self-condensation or polymerization upon heating, forming dark tars before the thioamide can react.
  • Corrective Protocol:

    • Purity Check: Run a ¹H NMR of your starting material. Look for broad multiplets in the aromatic region or unexpected methylene signals.

    • Recrystallization: If the solid is off-white or yellow/orange, recrystallize immediately (typically from ethanol/hexane) to remove acidic impurities.

    • Cold Addition: Do not mix reagents at reflux. Dissolve the thioamide/thiourea in the solvent first, cool to 0°C, add the

      
      -haloketone slowly, and then warm to reflux. This prevents a "runaway" exotherm.
      

Reaction Conditions & Kinetics

Q: I am using anhydrous ethanol as reported in classic literature, but the reaction is sluggish (48h+). How can I accelerate this?

A: Switch to an aqueous-organic solvent system. While classic Hantzsch protocols use anhydrous ethanol, modern mechanistic studies suggest that protic, highly polar media stabilize the charged transition states (TS) better. The reaction involves the formation of a charged intermediate (hydroxythiazoline) and its subsequent dehydration.

Solvent Comparison Table:

Solvent SystemRelative RateProsCons
Anhydrous EtOH SlowSolubilizes organics well.Poor stabilization of ionic intermediates.
EtOH : Water (1:1) Fast "On-water" effect accelerates rate; Green. Reactants may require suspension (vigorous stirring).
PEG-400 ModerateRecyclable; Good for microwave.Difficult to remove during workup.
Solvent-Free Very FastMechanochemical (grinding); High yield.Hard to scale; requires specific equipment (ball mill).

Recommendation: Try a 1:1 mixture of Ethanol and Water. Many Hantzsch condensations complete in <2 hours under these conditions due to the hydrophobic effect and better solvation of the leaving group [1, 2].

Isolation & Workup: The "Missing Mass" Phenomenon

Q: TLC shows full conversion to a polar spot, but after extraction with EtOAc/Water, I recover almost no product. Where did it go?

A: Your product is likely trapped in the aqueous layer as a hydrohalide salt. This is the single most common cause of "low yield" reports. The Hantzsch reaction generates one equivalent of acid (HBr or HCl) as a byproduct. Thiazoles (and especially 2-aminothiazoles derived from thiourea) are basic.



The salt form is highly water-soluble and insoluble in organic solvents like Ethyl Acetate or DCM.

Corrective Protocol (The "Basification" Step):

  • Cool the reaction mixture to room temperature.

  • Do NOT extract yet.

  • Neutralize: Add saturated aqueous NaHCO

    
     or 10% Na
    
    
    
    CO
    
    
    (aq) slowly until the pH reaches ~8–9.
    • Observation: You should see bubbling (CO

      
      ) and the precipitation of the free base.
      
  • Extract: Now extract with your organic solvent (EtOAc or DCM). The neutral thiazole will partition into the organic layer [3].

Mechanistic Insight & Side Reactions

Understanding the pathway helps prevent specific impurities.[1]

Q: I see a byproduct with a mass equal to the dimer of my thioamide. Why?

A: Oxidative dimerization. If the reaction is too slow or oxygen is present, thioamides can oxidize to form 1,2,4-thiadiazoles (Döbner-Miller type side reaction) or simple disulfides. This is prevalent when using thiourea.

Q: What is the "Hantzsch Isomer"? A: Under strongly acidic conditions, the regioselectivity can suffer, leading to 2-imino-2,3-dihydrothiazoles instead of the aromatic thiazole. Maintaining a buffered or slightly basic condition (using the NaHCO


 workup) prevents the isolation of this isomer.
Reaction Pathway & Failure Points

Hantzsch_Mechanism HaloKetone α-Haloketone S_Attack Step 1: S-Alkylation (Nucleophilic Attack) HaloKetone->S_Attack Thioamide Thioamide / Thiourea Thioamide->S_Attack Dimer Thiadiazole / Disulfide Thioamide->Dimer Oxidation (Side Rxn) Intermediate_1 α-Thioiminoketone S_Attack->Intermediate_1 Cyclization Step 2: Cyclization (N-Attack on Carbonyl) Intermediate_1->Cyclization Hydroxy Hydroxythiazoline (Intermediate) Cyclization->Hydroxy Dehydration Step 3: Dehydration (- H2O) Hydroxy->Dehydration Salt Thiazolium Hydrobromide (Water Soluble Salt) Dehydration->Salt acidic conditions FreeBase Final Thiazole (Free Base) Salt->FreeBase + NaHCO3 (Workup)

Figure 2: Mechanistic pathway highlighting the critical salt formation step.

Green & High-Efficiency Alternatives

If the classical method fails, consider these validated modern modifications:

  • Catalyst-Free "On-Water" Synthesis:

    • Protocol: Mix reactants in water (heterogeneous). Heat to 70–80°C.

    • Mechanism:[2][3][4][5] Hydrophobic hydration accelerates the reaction. The product often precipitates out as a solid, simplifying workup to just filtration and washing [4].

  • Microwave-Assisted Synthesis:

    • Protocol: Ethanol/Water solvent, 120°C, 10–20 minutes.

    • Benefit: Drastically reduces thermal decomposition of sensitive

      
      -haloketones by shortening heat exposure time [2].
      
  • Solid-State Grinding (Mechanochemistry):

    • Protocol: Grind

      
      -haloketone and thiourea with a mortar and pestle (or ball mill) without solvent.
      
    • Benefit: Quantitative yields in minutes; avoids solvent waste entirely [5].

References

  • Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters, 49(2), 303–306. Link

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-Aminothiazoles: A Review of Modern Methods." Synthetic Communications, 42(15), 2211–2226. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Hantzsch Thiazole Synthesis." BenchChem Application Notes. Link

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition, 44(21), 3275–3279. Link

  • Gupta, R., et al. (2005). "Solvent-Free Synthesis of 2-Aminothiazoles Using Grinding Technique." Heterocyclic Communications, 11(3-4). Link

Sources

Dealing with emulsions during the workup of thiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

The "Thiazole Tar" Phenomenon: A Mechanistic Overview

Why is this happening to my reaction?

If you are synthesizing thiazoles—particularly via the Hantzsch synthesis (


-haloketone + thioamide)—you are likely encountering a "rag layer" or a persistent emulsion. This is not just bad luck; it is a chemical inevitability caused by three converging factors:
  • Amphiphilic Intermediates: Thiazoles are weak bases. During workup, if the pH is near the pKa of the thiazole conjugate acid (typically 2.5–5.0), you generate species that are partially protonated and partially free-base. These act as surfactants, stabilizing the oil-water interface.

  • Polymeric Byproducts: The Hantzsch reaction is notorious for producing amorphous sulfur-containing polymers ("tars") alongside the product. These solids are often too fine to settle but too heavy to float, accumulating at the interface.

  • Solvent Mismatch: Many thiazole syntheses are performed in ethanol or dioxane. If these water-miscible solvents are not removed before the aqueous workup, they act as phase-transfer co-solvents, dramatically increasing the mutual solubility of your organic and aqueous layers, creating a stable emulsion.

Visualizing the Problem

The following diagram illustrates the equilibrium shifts that turn your product into an emulsifier.

ThiazoleEquilibrium cluster_0 Aqueous Phase (Low pH) cluster_1 Interface (Mid pH) cluster_2 Organic Phase (High pH) Salt Thiazolium Salt (Water Soluble) Emulsion Amphiphilic State (Surfactant Behavior) Salt->Emulsion Partial Neutralization FreeBase Free Base Thiazole (Organic Soluble) Emulsion->FreeBase Full Deprotonation FreeBase->Emulsion Acid Wash Polymer Sulfur Polymers (Particulates) Polymer->Emulsion Stabilizes Interface

Caption: The pH-dependent solubility equilibrium of thiazoles. At intermediate pH, the coexistence of charged and neutral species creates surfactant-like behavior, stabilized by polymeric byproducts.

Prevention Protocols (Do This First)

Before you reach for the separatory funnel, verify you have followed the "Evaporation First" rule.

Q: I ran my reaction in Ethanol/DMF. Can I just add water and extract with EtOAc? A: NO. This is the #1 cause of emulsions in thiazole chemistry. Ethanol and DMF are co-solvents. If you add water to an ethanolic reaction mixture, you create a ternary system (Water/Ethanol/EtOAc) that resists phase separation.

Protocol:

  • Evaporate: Remove the reaction solvent (EtOH, Dioxane) completely on a rotary evaporator.

  • Resuspend: Dissolve the crude residue in your extraction solvent (DCM or EtOAc) first.

  • Wash: Then add the aqueous phase.[1]

Troubleshooting Guide: Breaking the Emulsion

If you are currently staring at a separatory funnel with no distinct layers, follow this decision tree.

Scenario A: The "Rag Layer" (Particulates at Interface)

Symptoms: You have a clear top layer and a clear bottom layer, but a thick, dark, "rag" layer sits between them. Cause: Insoluble sulfur polymers or salts.

The Fix: The Celite Sandwich

  • Do not try to wait it out. It will not settle.

  • Prepare a vacuum filtration setup with a Büchner funnel.

  • Pack a 1-2 cm layer of Celite 545 (diatomaceous earth).

  • Filter the entire contents of the separatory funnel through the Celite pad.[2][3]

  • Result: The polymers get trapped in the Celite. The filtrate will separate cleanly into two phases immediately [1][4].

Scenario B: The "Milky Void" (True Emulsion)

Symptoms: The entire mixture is opaque; no layers are visible. Cause: Micro-droplets stabilized by surface tension (often due to DCM usage).

The Fix: Salting Out & Density Modification

  • Add Brine: Add saturated NaCl solution. This increases the ionic strength of the aqueous layer, forcing organics out ("salting out") [1][2].[4][5]

  • The "DCM Trick": If using Dichloromethane (DCM), the density is close to water (1.33 g/mL vs 1.00+ g/mL for brine). The layers may invert or mix.

    • Action: Dilute the organic layer with a lighter solvent like Diethyl Ether or Hexanes. This lowers the density of the organic phase, forcing it to the top.

Scenario C: The pH Trap

Symptoms: Product yield is low, or emulsion persists despite brine. Cause: The pH is near the isoelectric point or pKa of the thiazole.

The Fix: Hard pH Swing

  • Check pH of the aqueous layer.[6]

  • If acidic (pH < 4): The thiazole is protonated (water-soluble). Basify to pH 9-10 with saturated NaHCO₃ or 1M NaOH to force it into the organic layer.

  • If basic (pH > 10) and emulsified: The "tars" are often soluble in base. Acidify slightly (to pH 6-7) to precipitate tars, filter them off (see Scenario A), then re-basify to extract the product.

Troubleshooting Workflow Diagram

EmulsionFix Start Start: Emulsion Detected TypeCheck Is there a solid 'Rag Layer'? Start->TypeCheck YesRag Yes: Particulates TypeCheck->YesRag Yes NoRag No: Milky/Cloudy TypeCheck->NoRag No ActionFilter ACTION: Filter entire mix through Celite pad YesRag->ActionFilter ActionBrine ACTION: Add Sat. NaCl (Brine) NoRag->ActionBrine Success Proceed to Drying (Na2SO4) ActionFilter->Success CheckSep Did it separate? ActionBrine->CheckSep CheckSep->Success Yes Fail Check Solvent Density CheckSep->Fail No DCMCheck Are you using DCM? Fail->DCMCheck ActionDilute ACTION: Add Et2O or Hexanes to lighten organic layer DCMCheck->ActionDilute Yes ActionTime ACTION: Wait 1 hr or Centrifuge DCMCheck->ActionTime No ActionDilute->Success ActionTime->Success

Caption: Decision tree for identifying and breaking thiazole workup emulsions.

Comparative Data: Solvent Selection

Choosing the right solvent system is critical for thiazoles. DCM is excellent for solubility but poor for emulsions. EtOAc is safer but may not dissolve polar thiazole salts.

Solvent SystemEmulsion RiskDensity (g/mL)Thiazole SolubilityRecommendation
Dichloromethane (DCM) High 1.33ExcellentUse only if product is insoluble in EtOAc. Always wash with Brine.
Ethyl Acetate (EtOAc) Low0.90GoodPreferred. Distinct density difference from water facilitates separation.
Chloroform (CHCl₃) Moderate1.49ExcellentGood alternative to DCM; heavier density sinks clearly below water.
Diethyl Ether Very Low0.71Poor to ModerateUse as a diluent to break DCM emulsions (see Scenario B).

References

  • Workup: How to Manage an Emulsion . University of Rochester, Not Voodoo. [Link]

  • Extraction and Washing Guide . MIT OpenCourseWare, 5.301 Chemistry Laboratory Techniques. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]

Sources

Technical Support Center: Thiazole Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket ID: THZ-SYN-004 Subject: Characterization of Unexpected Byproducts in Hantzsch & Related Syntheses Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Thiazole Technical Support Center. You are likely here because your LC-MS shows unexpected masses, or your NMR spectrum contains "ghost" peaks that do not match your target thiazole.

Thiazole synthesis, particularly the Hantzsch method (condensation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketones with thioamides/thioureas), is deceptively simple. While robust, it is prone to specific, reproducible side reactions driven by steric hindrance, pH, and trace oxidants. This guide moves beyond basic synthesis to the forensic characterization of impurities .
Module 1: The Regioisomer Trap (2-Amino vs. 2-Imino)

The Symptom: You used an


-monosubstituted thiourea.[1][2][3][4][5] You expected a 2-(substituted-amino)thiazole .
  • LC-MS: Correct Mass (

    
    ).
    
  • NMR: The chemical shift of the proton at position 5 (C5-H) is slightly off, or the NH signal integrates strangely.

The Diagnosis: You have synthesized the 2-imino-2,3-dihydrothiazole isomer.[1][2][3][4] In the Hantzsch reaction, the sulfur atom attacks the


-haloketone first.[5] The subsequent cyclization can occur via the unsubstituted nitrogen (pathway A) or the substituted nitrogen (pathway B).
  • Pathway A (Desired): Leads to the aromatic 2-aminothiazole.

  • Pathway B (Undesired): Leads to the non-aromatic 2-imino-3-substituted-4-thiazoline.

Root Cause: Acidic conditions strongly favor the formation of the 2-imino isomer due to the basicity differences of the transition states. Steric bulk on the thiourea nitrogen also influences this ratio.

Visual Mechanism & Troubleshooting:

Regioisomer_Pathway Start S-Alkylation Intermediate (Linear) Decision Cyclization Nucleophile? Start->Decision Path_A Attack by Unsubstituted N Decision->Path_A Neutral/Basic pH Path_B Attack by Substituted N Decision->Path_B Acidic pH / Steric Bulk Prod_A 2-(R-amino)thiazole (Thermodynamic Product) Path_A->Prod_A Prod_B 2-imino-3-R-thiazoline (Kinetic/Acidic Product) Path_B->Prod_B

Figure 1: Bifurcation of the Hantzsch synthesis showing the origin of regioisomeric impurities.

Corrective Protocol:

  • pH Adjustment: Run the reaction in neutral conditions (e.g., Ethanol under reflux) rather than acidic media. If acid is required for solubility, buffer with Sodium Acetate.

  • differentiation:

    • UV-Vis: The imino form typically absorbs at a higher wavelength (

      
      ) than the amino form due to different conjugation lengths.
      
    • NMR (C5-H): The C5 proton in the imino form is often shielded (upfield) relative to the fully aromatic amino thiazole.

Module 2: The "Stalled" Intermediate (Hydroxythiazolines)

The Symptom:

  • LC-MS: Shows a mass of

    
    .
    
  • NMR: Loss of aromaticity; appearance of a hydroxyl proton signal (exchangeable with D

    
    O).
    

The Diagnosis: Incomplete Dehydration. You have isolated the 4-hydroxy-2-thiazoline intermediate.

Root Cause: The Hantzsch mechanism proceeds via an aldol-like condensation followed by dehydration. If the reaction temperature is too low, or if the leaving group on the ketone is poor, the final water elimination step fails. This is common when using solid-phase catalysts or solvent-free grinding methods [1].

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Mass M+18 Stable Hydroxy-intermediateReflux in EtOH with catalytic

-TsOH or TFA to force dehydration.
Precipitate Intermediate insolubilityIsolate the solid and treat with TFAA (Trifluoroacetic anhydride) to dehydrate.
Broad IR -OH H-bonding in intermediateConfirm structure via X-ray or D

O shake in NMR.
Module 3: The Oxidative Imposter (1,2,4-Thiadiazoles)

The Symptom:

  • LC-MS: Shows a mass of

    
    .
    
  • Appearance: Reaction mixture turns yellow/orange rapidly before adding the ketone.

The Diagnosis: Oxidative Dimerization. Your thioamide starting material has dimerized to form a 3,5-disubstituted-1,2,4-thiadiazole .[6][7]

Root Cause: Thioamides are prone to oxidation.[8] In the presence of air, DMSO, or trace metal impurities, they undergo oxidative coupling (S-N bond formation) instead of reacting with the haloketone [2]. This is a frequent "unexpected" byproduct when using old reagents or non-degassed solvents.

Visual Pathway:

Dimerization Thioamide Thioamide (R-CS-NH2) Intermed Oxidative Coupling (S-N Bond Formation) Thioamide->Intermed + Oxidant Oxidant Oxidant (Air/DMSO/Metal) Oxidant->Intermed Product 3,5-Disubstituted-1,2,4-Thiadiazole (The Impurity) Intermed->Product - S, - 2H

Figure 2: The oxidative side-reaction pathway leading to thiadiazole impurities.[1]

Prevention Protocol:

  • Reagent Check: Check the purity of your thioamide/thiourea via TLC before starting.

  • Inert Atmosphere: Always degas solvents (sparge with Argon for 15 mins) and run under

    
    .
    
  • Solvent Choice: Avoid DMSO if heating is required, as it acts as an oxidant at high temperatures.

Module 4: Advanced Characterization & Isolation Protocol

When standard flash chromatography fails to separate these byproducts, use this targeted workflow.

Step 1: Diagnostic LC-MS

Run a gradient method (5% to 95% MeCN in Water + 0.1% Formic Acid).

  • Peak A (Target):

    
    .
    
  • Peak B (Hydroxy):

    
    . Action: Treat crude with TFA.
    
  • Peak C (Dimer):

    
    . Action: Recrystallize (dimers often differ significantly in solubility).
    
Step 2: Chemical Shift Verification (NMR)

Use this reference table to distinguish the Regioisomers (2-amino vs 2-imino) [3].

Feature2-Aminothiazole (Target) 2-Iminothiazoline (Impurity)
Ring C5-H

6.5 - 7.5 ppm (Aromatic)

5.8 - 6.4 ppm (Vinylic/Shielded)
Exocyclic NH Broad singlet (often >8 ppm)Sharp signal (variable position)
Carbonyl (if ester) Conjugated shiftNon-conjugated shift (if C4-subst)
Stability Stable in acid/baseHydrolyzes to thiazolidinone in strong acid
Step 3: The "Thiocyanato" Check

If you observe a product with the correct mass for the starting material but no cyclization:

  • Check IR: Look for a sharp, strong peak at ~2150 cm

    
     .
    
  • Diagnosis: You formed the

    
    -thiocyanatoketone.[4] The reaction stopped at S-alkylation and failed to cyclize.
    
  • Fix: Increase temperature or switch to a more polar solvent (EtOH

    
     DMF).
    
References
  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling. Journal of the American Chemical Society. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link][1][3]

Sources

Technical Support Center: Green Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green and sustainable synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are moving away from classical, often harsh, synthetic methodologies toward more environmentally benign approaches. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

The synthesis of substituted thiazoles, a critical scaffold in numerous pharmaceuticals, has traditionally relied on methods like the Hantzsch synthesis.[1][2] While effective, these often involve volatile organic solvents, long reaction times, and sometimes hazardous reagents.[3] Green chemistry offers compelling alternatives by leveraging energy-efficient technologies and sustainable materials to improve safety, reduce waste, and shorten synthesis times.[4][5] This guide focuses on troubleshooting the most promising of these modern techniques as they apply to the synthesis of this compound.

Method-Specific Troubleshooting Guides

This section is structured to address problems you may encounter with specific green chemistry techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to dramatic rate enhancements.[6] However, achieving optimal and reproducible results requires careful control of reaction parameters.

Q1: My reaction is showing low yield and significant charring. What's going wrong?

A1: This common issue typically points to localized overheating or "hot spots," a known challenge in microwave chemistry.

  • Causality: The tert-butyl group is non-polar, and if your overall reaction mixture has poor microwave-absorbing properties, the microwave energy may be absorbed unevenly. This can create pockets of extreme temperature, leading to the decomposition of your starting materials or product.

  • Troubleshooting Steps:

    • Reduce Microwave Power: Operate at the lowest power setting that still maintains the target temperature.

    • Use Pulsed Heating: Instead of continuous irradiation, program the microwave to use heating pulses. This allows time for heat to distribute more evenly throughout the reaction vessel.

    • Improve Stirring: Ensure vigorous magnetic stirring is maintained throughout the reaction to promote thermal homogeneity.

    • Introduce a Susceptor: If using a low-absorbing solvent system, consider using a silicon carbide (SiC) vessel or adding a small, inert microwave-absorbing object (a "susceptor") to the reaction to ensure more uniform heating.

    • Add a Polar Co-solvent: Introducing a small amount of a high-dielectric solvent like ethanol or N,N-Dimethylformamide (DMF) can significantly improve the heating profile of the entire mixture.

Q2: The reaction yield is inconsistent between runs, even with the same parameters.

A2: Reproducibility issues in MAOS often stem from subtle variations in reaction setup and monitoring.

  • Causality: Microwave reactors measure temperature in two ways: via an internal fiber-optic probe or an external infrared (IR) sensor. An external sensor can be misled by a dirty vessel surface or changes in sample volume, leading to inconsistent internal temperatures.

  • Troubleshooting Steps:

    • Standardize Vessel and Volume: Use the same type of microwave vial and ensure the reaction volume is consistent for every run (typically 20-50% of the vial's capacity).

    • Prioritize Internal Probes: If available, a direct-contact fiber-optic temperature probe provides the most accurate and reproducible temperature reading.

    • Clean Vessel Surfaces: If using an external IR sensor, ensure the outside of the vial is clean and free of residue.

    • Check Reagent Purity: Water content in solvents or reagents can drastically alter the heating characteristics of a reaction. Ensure you are using reagents of consistent purity.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation promotes reactions through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles.[7][8] This process generates intense local pressures and temperatures, accelerating chemical transformations.

Q1: My reaction is slow or incomplete, despite using a high-power ultrasonic bath.

A1: The effectiveness of sonochemical reactions depends heavily on the precise positioning and conditions within the ultrasonic bath.

  • Causality: Ultrasonic energy is not distributed evenly in a standard bath. There are "hot spots" of high energy and "dead zones" of low energy. If your reaction vessel is in a dead zone, it will not receive sufficient energy.

  • Troubleshooting Steps:

    • Locate the "Hot Spot": Perform a "foil test." Cut a piece of aluminum foil to the size of your bath, suspend it in the water-filled bath, and sonicate for 30-60 seconds. The areas with the most pitting and holes are the zones of highest energy. Position your reaction flask there.

    • Optimize Vessel Position: The reaction flask should be immersed to a depth where the liquid level inside is the same as the water level outside. Do not let the flask rest on the bottom of the bath; suspend it with a clamp.

    • Degas Your Solvent: Dissolved gases in the solvent can cushion the cavitation collapse, reducing its effectiveness. Degas your solvent by sonicating it for 10-15 minutes before adding your reagents.

    • Control Temperature: Ultrasonic energy will heat the bath. For thermally sensitive reactions, use a cooling coil or add ice to the bath to maintain a consistent temperature, as cavitation efficiency can decrease at higher bulk temperatures.

Q2: I'm observing a complex mixture of byproducts not seen in the thermal equivalent of the reaction.

A2: The extreme conditions generated during cavitation can open up alternative reaction pathways.

  • Causality: The collapse of a cavitation bubble can generate temperatures of several thousand Kelvin and pressures of hundreds of atmospheres locally. This can induce radical formation or fragmentation of your starting materials, leading to unexpected side products.

  • Troubleshooting Steps:

    • Lower the Ultrasonic Power: If your equipment allows, reduce the power (amplitude) of the ultrasonic irradiation.

    • Use a Sweeping Frequency: Some modern ultrasonic processors can sweep through a range of frequencies, which can help to provide more uniform cavitation and reduce the intensity of localized hot spots.

    • Add a Radical Scavenger: If radical-mediated decomposition is suspected, adding a small amount of a radical scavenger (like TEMPO, if compatible with your desired reaction) can help diagnose and suppress these pathways.

Solvent-Free and Mechanochemical Synthesis

These methods represent the pinnacle of green synthesis by minimizing or eliminating solvent use entirely.[9][10] Reactions are typically initiated by grinding or milling solid reactants together, sometimes with a liquid-assisted grinding (LAG) agent.

Q1: The reaction is not going to completion, and the solid mixture remains heterogeneous.

A1: Inefficient mixing or insufficient energy input is the most likely cause.

  • Causality: Solid-state reactions depend on the intimate contact between reactant particles. If the grinding is not thorough enough, large portions of the reactants will not be in contact to react.

  • Troubleshooting Steps:

    • Introduce a Grinding Auxiliary (Liquid-Assisted Grinding): Add a very small, catalytic amount of a solvent in which the reactants are sparingly soluble (e.g., a few drops of ethanol or ethyl acetate). This can help dissolve a tiny fraction of the reactants, facilitating mass transport and creating fresh reactive surfaces.

    • Use a High-Energy Ball Mill: For more stubborn reactions, manual grinding with a mortar and pestle may be insufficient. A planetary ball mill or shaker mill provides much higher energy input and ensures more thorough mixing.

    • Optimize Grinding Media: In a ball mill, the material, size, and number of grinding balls are critical. Stainless steel or zirconia balls are common. A higher ball-to-reactant mass ratio generally increases the energy input.

Q2: Product isolation from the solid reaction mixture is difficult and results in low recovered yield.

A2: The work-up for solvent-free reactions needs to be carefully considered.

  • Causality: The final product is intimately mixed with unreacted starting materials, byproducts, and any catalytic salts. Simply adding a solvent to dissolve the product may also dissolve impurities.

  • Troubleshooting Steps:

    • Sequential Extraction: Develop a work-up procedure based on the differential solubility of the components. For example, first, wash the solid mixture with a solvent that dissolves an unreacted starting material but not your product (e.g., hexane). Then, extract the mixture with a second solvent that dissolves your product but leaves other impurities behind (e.g., dichloromethane or ethyl acetate).

    • Sublimation: If your product is sufficiently volatile and thermally stable, vacuum sublimation can be an excellent, solvent-free purification method.

    • Recrystallization: After an initial crude extraction, recrystallization from a minimal amount of a suitable solvent system remains one of the most effective purification techniques.

General FAQs for Green Thiazole Synthesis

Q: Which green method is "best" for synthesizing this compound?

A: The "best" method depends on your specific priorities: speed, yield, scalability, or equipment availability.

  • For Speed and High Yield: Microwave-assisted synthesis is often the fastest method, frequently reducing reaction times from hours to minutes.[11][12][13]

  • For Energy Efficiency and Mild Conditions: Ultrasound-assisted synthesis often proceeds at lower bulk temperatures than conventional heating, which can be advantageous for sensitive substrates.[14]

  • For Ultimate "Greenness": Solvent-free mechanochemical synthesis minimizes waste to the greatest extent but may require specialized equipment like a ball mill for optimal results.[15]

Q: Can I use greener solvents for these reactions instead of traditional ones like ethanol or dioxane?

A: Absolutely. This is a key aspect of green chemistry. Consider these alternatives:

  • Water: For many Hantzsch-type syntheses, water can be an excellent solvent, especially under microwave conditions where its high polarity leads to rapid heating.[13]

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and glycerol) that form a liquid at low temperatures.[16] They are often biodegradable, non-volatile, and can be recycled, making them excellent green alternatives.[16]

  • Bio-based Solvents: Solvents like Cyrene™ (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (2-MeTHF) are derived from renewable feedstocks and can often replace traditional polar aprotic solvents.

Q: How do I choose the right starting materials for a green synthesis of this compound?

A: The classical Hantzsch approach remains the most common framework. The key is to select readily available and less hazardous precursors.

  • For the tert-Butyl group: Pivalamide or thiopivalamide would be the ideal thioamide source.

  • For the 4-methylthiazole backbone: 1-Chloro-2-propanone or 1-bromo-2-propanone are the common α-haloketones. To make this step greener, one could explore an in situ halogenation of acetone, though this adds complexity.

Data & Protocols

Comparative Synthesis Data (Illustrative)

The following table provides a conceptual comparison of different methods for a generic Hantzsch thiazole synthesis. Actual results for this compound would require experimental validation.

MethodEnergy SourceTypical SolventCatalystTimeYield (%)Key Advantage
Conventional Thermal (Oil Bath)Ethanol/DioxaneNone/Acid4–12 h60–75Well-established
Microwave MicrowavesWater or EthanolNone/Reusable Acid[1]5–20 min85–95Speed, High Yield
Ultrasound SonicationDeep Eutectic SolventNone/Reusable Catalyst[17]30–90 min88–96Mild Conditions
Mechanochemical Grinding/MillingSolvent-free or LAGNone/Solid Catalyst20–60 min>90Minimal Waste
Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for developing a green synthesis protocol and a logical approach to troubleshooting low yields.

Green_Synthesis_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Optimization reagents Select Reagents (e.g., Thiopivalamide, 1-chloro-2-propanone) method Choose Green Method (Microwave, Ultrasound, etc.) reagents->method solvent Select Solvent (Water, DES, or Solvent-Free) method->solvent reaction Perform Reaction (Monitor T, P, Time) solvent->reaction workup Work-up & Isolation (Extraction/Filtration) reaction->workup purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize optimize Analyze & Optimize (Yield, Purity, Time) characterize->optimize

Caption: General workflow for green thiazole synthesis.

Troubleshooting_Yield problem Problem: Low Product Yield cause1 Cause: Inefficient Energy Transfer? problem->cause1 cause2 Cause: Decomposition/Side Reactions? problem->cause2 cause3 Cause: Poor Mixing/Mass Transport? problem->cause3 solution1a Solution (MW): Add polar co-solvent cause1->solution1a solution1b Solution (US): Find cavitation 'hot spot' cause1->solution1b solution2a Solution: Lower reaction temperature or power input cause2->solution2a solution2b Solution: Analyze byproducts (TLC, LC-MS) to identify pathway cause2->solution2b solution3a Solution (Solvent-Free): Use ball mill or LAG cause3->solution3a solution3b Solution (All): Ensure vigorous stirring cause3->solution3b

Caption: Decision tree for troubleshooting low yields.

Example Protocol: Ultrasound-Assisted Synthesis in a Deep Eutectic Solvent

This protocol is a representative example and should be optimized for safety and efficiency in your laboratory setting.

  • Prepare the Deep Eutectic Solvent (DES):

    • In a clean, dry beaker, combine choline chloride and glycerol in a 1:2 molar ratio.

    • Heat the mixture gently (approx. 80 °C) with stirring until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a small magnetic stir bar, add thiopivalamide (1 mmol, 1 eq.).

    • Add 1-chloro-2-propanone (1.05 mmol, 1.05 eq.).

    • Add 5 mL of the prepared choline chloride/glycerol DES.

  • Sonication:

    • Suspend the flask in the optimal position within your ultrasonic cleaning bath, ensuring the liquid level inside the flask matches the water level outside.

    • Begin vigorous magnetic stirring.

    • Turn on the ultrasound and irradiate at a constant temperature (e.g., 50 °C, using a water/ice bath for cooling as needed) for 60 minutes.

    • Monitor the reaction progress periodically by taking a small aliquot, diluting with water/ethyl acetate, and analyzing via Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, add 20 mL of cold deionized water to the flask. The product should precipitate as a solid.

    • Stir the mixture for 15 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with additional cold water (2 x 10 mL) to remove the DES.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The DES/water filtrate can often be concentrated and the DES reused.[16]

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Korean Chemical Society. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. [Link]

  • Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature. Molecules. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. [Link]

  • 2-tertiary-butyl-4-methyl phenol preparation method.
  • Solvent‐free synthesis of functionalized thiazole derivatives. ResearchGate. [Link]

  • Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. [Link]

  • Solvent-Free Synthesis of Thiazoles. Scribd. [Link]

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Thieme Synlett. [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. Molecules. [Link]

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry. [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][18][19]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. National Institutes of Health. [Link]

  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]

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Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 2-tert-Butyl-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical analysis of 2-tert-Butyl-4-methyl-1,3-thiazole , a sterically hindered thiazole derivative often utilized as a lipophilic scaffold in fragment-based drug discovery (FBDD) and as a high-impact flavorant (nutty/roasted profiles).

The analysis compares this molecule against the standard reference, 2,4-Dimethylthiazole . The primary analytical challenge lies in distinguishing the electronic and steric perturbations introduced by the bulky tert-butyl group at the C2 position compared to the linear methyl group.

Structural Criticality

The tert-butyl group acts as a "spectral anchor" in NMR analysis:

  • Integration Reference: The 9H singlet provides an unambiguous internal integration standard.

  • Steric Locking: The bulk prevents rotation-induced broadening often seen in flexible side chains, resulting in sharp singlets.

Comparative NMR Analysis

The following data contrasts the target molecule with its methyl-analog. Data is synthesized from high-field (400 MHz) solution-state NMR in CDCl₃.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, δ ppm)
PositionProton Type2,4-Dimethylthiazole (Reference)2-tert-Butyl-4-methylthiazole (Target)Δ (Shift Difference)Signal Characteristics
C2 Alkyl Group2.65 (s, 3H, -CH₃)1.46 (s, 9H, -C(CH₃)₃)-1.19The t-Bu group is significantly upfield due to lack of direct deshielding cone.
C4 Methyl2.38 (d, 3H, J~1Hz)2.41 (d, 3H, J~1Hz)+0.03Minimal change; C4 is electronically insulated from C2 steric effects.
C5 Aromatic H6.75 (q, 1H, J~1Hz)6.78 (q, 1H, J~1Hz)+0.03Characteristic thiazole alkene proton; shows long-range coupling to C4-Me.
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, δ ppm)
Carbon Position2,4-Dimethylthiazole2-tert-Butyl-4-methylthiazoleAssignment Logic
C2 (Quaternary) ~165.0~178.5Significant downfield shift due to the "alpha effect" of the quaternary carbon attachment.
C4 (Quaternary) ~152.0~151.5Minimal perturbation.
C5 (Methine) ~114.0~113.8Aromatic region; diagnostic for 1,3-thiazole ring integrity.
Side Chain 19.0 (C2-Me)16.8 (C4-Me)37.5 (C2-CMe₃)30.8 (C2-CMe₃)17.1 (C4-Me)The t-Bu group introduces a distinct quaternary signal (~37 ppm) and intense methyl signal (~30 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "self-validating" protocol. This method uses the molecule's own stoichiometry to detect impurities (e.g., residual chloroacetone from Hantzsch synthesis).

Step 1: Sample Preparation[4][5]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).

    • Why: Thiazoles are basic; acidic solvents can cause peak broadening due to proton exchange at the Nitrogen. CDCl₃ is non-protic and standardizes shifts.

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Causality: High concentration (>20mg) can induce aggregation stacking, shifting aromatic peaks upfield.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Angle: 30° (maximizes signal-to-noise for rapid relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: The tert-butyl protons have long T1 relaxation times. A short D1 (<1s) will saturate the t-Bu signal, leading to integration errors (e.g., integrating to 7H instead of 9H).

  • Scans: 16 (1H), 256-512 (13C).

Step 3: Validation Check (The "3:9 Ratio")

After processing (Phase/Baseline correction), integrate the C4-Methyl singlet (set to 3.00).

  • Pass Criteria: The tert-butyl singlet at ~1.46 ppm must integrate to 9.00 ± 0.15 .

  • Fail Criteria: If t-Bu integrates < 8.8, your D1 delay is too short. If > 9.2, check for solvent impurities (e.g., grease/water) or overlapping signals.

Advanced Characterization: 2D NMR Logic

For structural proof, 1D NMR is insufficient to distinguish regioisomers (e.g., 2-methyl-4-tert-butyl vs. 2-tert-butyl-4-methyl). You must use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Connectivity Pathway

The following Graphviz diagram illustrates the flow of magnetization transfer required to prove the structure.

NMR_Assignment cluster_legend Correlation Type tBu_H t-Butyl Protons (1.46 ppm) C2 C2 Quaternary (~178 ppm) tBu_H->C2 J3 (Diagnostic) tBu_Cq t-Bu Quaternary (~37 ppm) tBu_H->tBu_Cq J2 (Strong) Me_H C4-Methyl Protons (2.41 ppm) C4 C4 Quaternary (~151 ppm) Me_H->C4 J2 (Strong) C5 C5 Methine (~113 ppm) Me_H->C5 J3 (Weak) H5 H5 Aromatic (6.78 ppm) H5->C2 J3 (Weak/Long) H5->C4 J2 (Strong) key Blue = 1H Source Red = 13C Target

Figure 1: HMBC Correlation Network. The critical diagnostic is the J3 coupling from the t-Butyl protons (1.46 ppm) to the highly deshielded Thiazole C2 (~178 ppm), confirming the bulky group is attached at the 2-position.

Synthesis & Impurity Profiling

Understanding the synthesis source is vital for interpreting "ghost peaks." The standard industrial route is the Hantzsch Thiazole Synthesis .

Synthesis_Flow Thioamide 2,2-Dimethylpropanethioamide (t-Butyl Thioamide) Reaction Reflux (EtOH) Thioamide->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Intermediate Hydroxy-thiazoline Intermediate Reaction->Intermediate Impurity1 Impurity: Unreacted Chloroacetone (NMR: ~4.1 ppm singlet) Reaction->Impurity1 Excess Impurity2 Impurity: Thioamide Dimer (NMR: Broad peaks) Reaction->Impurity2 Side Rxn Product This compound Intermediate->Product - H2O (Dehydration)

Figure 2: Hantzsch Synthesis Pathway and Potential Impurities. Monitoring the 4.1 ppm region is critical to ensure complete consumption of the alkylating agent.

References

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • NMR Solvent Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Thiazole Spectral Data: NIST Chemistry WebBook, SRD 69. Thiazole, 2,4-dimethyl-. [Link]

  • General NMR Principles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-tert-Butyl-4-methyl-1,3-thiazole Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Thiazole Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. However, the synthesis of substituted thiazoles can often lead to isomeric mixtures, presenting a significant analytical challenge. For instance, the reaction to form 2-tert-Butyl-4-methyl-1,3-thiazole could potentially yield its 5-methyl isomer. While seemingly minor, this positional difference can drastically alter a compound's pharmacological profile.

Relying solely on one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for structural confirmation can be ambiguous. While computational methods can aid in predicting chemical shifts, experimental verification is paramount for regulatory submission and ensuring scientific rigor.[1][2] This guide provides a definitive, data-driven comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to unambiguously resolve the structure of this compound, providing a self-validating and trustworthy dataset.

The Structural Puzzle: Differentiating Positional Isomers

The primary analytical task is to differentiate between the target molecule, This compound (A) , and its potential isomer, 2-tert-Butyl-5-methyl-1,3-thiazole (B) .

Isomers A and B

Figure 1: The two potential isomers. The challenge lies in confirming the connectivity of the methyl and tert-butyl groups to the thiazole ring.

A simple ¹H NMR spectrum of the correct isomer A would show three singlets: one for the nine equivalent tert-butyl protons, one for the C4-methyl protons, and one for the lone proton on the thiazole ring (H5). The ¹³C NMR would similarly show the expected number of signals. However, without definitive connectivity data, a conclusive assignment is challenging as the chemical shifts for isomer B would be very similar. This is where 2D NMR becomes indispensable.[3]

The 2D NMR Workflow: A Multi-pronged Strategy

To solve this puzzle, we employ a logical workflow where each experiment provides a unique piece of structural information. The power of this approach lies in the complementary nature of the data, which, when combined, leaves no room for ambiguity.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity Proton ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Vicinal Coupling) Proton->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) Proton->HSQC Carbon ¹³C NMR (Carbon Count & Type) Carbon->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) Carbon->HMBC Conclusion Unambiguous Structure (this compound) COSY->Conclusion Confirms proton isolation HSQC->HMBC Assigns protonated carbons HMBC->Conclusion Defines the carbon skeleton

Caption: A logical workflow for structure elucidation using NMR.

Experimental Protocol

As a Senior Application Scientist, I emphasize that robust data begins with meticulous preparation and optimized acquisition. The following is a field-proven protocol.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[4]

  • Add tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C spectra).

  • Use a high-quality NMR tube to ensure optimal magnetic field homogeneity.

2. NMR Data Acquisition:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Temperature: 298 K.

  • ¹H NMR: A standard single-pulse experiment (zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • ¹³C{¹H} NMR: A standard proton-decoupled experiment (zgpg30) with 1024 scans and a relaxation delay of 2 seconds.

  • ¹H-¹H COSY: A gradient-selected COSY (cosygpqf) experiment.

  • ¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment (hsqcedetgpsisp2.3) to show CH, CH₂, and CH₃ groups with different phases.[5]

  • ¹H-¹³C HMBC: A gradient-selected HMBC experiment (hmbcgplpndqf) optimized for long-range couplings by setting the delay for evolution of long-range coupling (d6) to 62.5 ms, corresponding to an optimization for an 8 Hz coupling constant.[6]

Data Interpretation: Assembling the Structural Jigsaw

Step 1: Foundational 1D NMR Analysis

The first step is to analyze the 1D spectra to identify all unique proton and carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom LabelPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Atom Type
H5~6.75, s~111.0CH
-C(CH₃)₃~1.40, s~33.0C (quat)
-C(CH₃)₃(part of t-Bu signal)~30.5CH₃
C4-CH₃~2.40, s~17.0CH₃
C2-~175.0C (quat)
C4-~150.0C (quat)

Note: Chemical shifts are estimations and can vary based on conditions and computational models.[7]

Step 2: ¹H-¹H COSY – The Test of Proton Isolation

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[8] For this compound, the tert-butyl, methyl, and H5 protons are all separated by quaternary carbons or a nitrogen atom.

Expected Result: The COSY spectrum should show no cross-peaks . The only signals will be on the diagonal. Causality: The absence of correlations is a crucial piece of data. It confirms that all three proton-containing groups are isolated spin systems, which is consistent with the proposed structure.

Step 3: ¹H-¹³C HSQC – Assigning Direct Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment unambiguously correlates each proton to the carbon atom it is directly attached to (a one-bond correlation, ¹JCH).[5][8] This allows for the confident assignment of all protonated carbons.

Table 2: Expected HSQC Correlations

Proton Signal (¹H ppm)Correlates to Carbon Signal (¹³C ppm)Assignment Confirmed
~1.40 (t-Bu)~30.5tert-Butyl CH₃
~2.40 (Me)~17.0C4-Methyl CH₃
~6.75 (H5)~111.0C5-H5

Causality: This experiment validates the assignments from the 1D spectra and provides the starting points for the definitive HMBC analysis. We now know with certainty which carbon is C5 and which carbons belong to the substituent groups.

Step 4: ¹H-¹³C HMBC – The Decisive Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis. It reveals correlations between protons and carbons over two to four bonds (ⁿJCH, where n > 1), allowing us to piece together the molecular skeleton.[9][10] It is these long-range correlations that will differentiate isomer A from isomer B .

The Key Correlations for this compound:

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Table 3: Comparative Analysis of Decisive HMBC Correlations

Proton SignalExpected Correlations for Isomer A (Target)How it would Differ for Isomer B (Alternative)
tert-Butyl Strong correlation to C2 (³J) and the quaternary carbon of the t-Bu group (²J).Correlation to C2 would be identical. This is not a differentiating signal.
Methyl Correlations to C4 (²J) and C5 (³J).Correlations would be to C5 (²J) and C4 (³J). This is a KEY difference.
H5 Correlations to C4 (²J) and the C4-Methyl carbon (³J).This proton would be H4 . It would correlate to C5 (²J), C2 (³J), and the C5-Methyl carbon (³J). This is a KEY difference.

Causality and Trustworthiness: The experimental observation of a correlation between the methyl protons (~2.40 ppm) and the carbon at ~111.0 ppm (assigned as C5 via HSQC) provides undeniable proof of a three-bond C4-CH₃ to C5 connectivity. Furthermore, the correlation of the thiazole proton H5 (~6.75 ppm) to the quaternary carbon at ~150.0 ppm (C4) and the methyl carbon at ~17.0 ppm confirms its position adjacent to the methyl-bearing carbon. These correlations are only possible for isomer A . The data set is self-validating because the correlations observed are mutually consistent and point to a single, unambiguous structure.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of 2D NMR experiments, we move beyond simple spectral interpretation to a robust, evidence-based structural confirmation.

  • ¹H and ¹³C NMR provided the initial count of unique atoms.

  • COSY confirmed the absence of proton-proton coupling, establishing the substituent groups as isolated.

  • HSQC definitively linked each proton to its directly attached carbon, providing securely assigned anchor points (C5, C4-CH₃, and t-Bu CH₃'s).

  • HMBC served as the ultimate arbiter, revealing the long-range connectivity that mapped the molecular skeleton. The observed correlations between the C4-methyl protons and C5, and between the H5 proton and C4, are structurally impossible for the 5-methyl isomer.

This multi-faceted approach provides an interlocking, self-validating dataset that allows researchers, scientists, and drug development professionals to confirm the structure of this compound with the highest degree of confidence, ensuring the integrity of subsequent research and development.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Gomez, E. D., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, PMC. Available at: [Link]

  • Kumar, A., & Sharma, G. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. Available at: [Link]

  • Kutateladze, A. G., & Williams, J. D. (2019). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]

  • Martin, G. E., & Williamson, R. T. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. Available at: [Link]

  • Nanalysis (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Royal Society of Chemistry (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • Steinbeck, C. (2011). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, PMC. Available at: [Link]

  • Cao, S., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, PMC. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Shao, C., et al. (2021). Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. Molecules, PMC. Available at: [Link]

  • OxfordChemSim (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate (n.d.). A Comprehensive Discussion of HMBC Pulse Sequences: 4. Establishing Two-Bond Correlations from HMBC and Related Experiments. Available at: [Link]

  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. Available at: [Link]

Sources

Comparing the reactivity of 2-tert-Butyl-4-methyl-1,3-thiazole with other thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. Understanding the nuanced reactivity of substituted thiazoles is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth, objective comparison of the reactivity of 2-tert-Butyl-4-methyl-1,3-thiazole with other thiazole derivatives, supported by established chemical principles and experimental data from analogous systems.

The Thiazole Ring: An Overview of Reactivity

The thiazole ring is an aromatic heterocycle containing a sulfur and a nitrogen atom. Its reactivity is a delicate interplay between the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom. This creates a distinct electronic landscape:

  • C2 Position: This position is the most electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles.[1][2]

  • C5 Position: Generally considered the most electron-rich carbon, the C5 position is the primary site for electrophilic aromatic substitution.[1][3]

  • C4 Position: This position exhibits intermediate electronic character.[3]

  • N3 Position: The nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to protonation and alkylation.

Substituents on the thiazole ring profoundly influence this inherent reactivity. Electron-donating groups (EDGs) enhance the electron density of the ring, activating it towards electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.[2]

The Influence of 2-tert-Butyl and 4-Methyl Substituents

In this compound, the two alkyl substituents play distinct and crucial roles in modulating the ring's reactivity through both electronic and steric effects.

Electronic Effects: Both the tert-butyl group at C2 and the methyl group at C4 are electron-donating through an inductive effect. This increases the overall electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiazole. The methyl group at the 4-position, in particular, enhances the electron density at the C5 position, further activating it for electrophilic attack.[4]

Steric Effects: The most significant feature of the tert-butyl group is its substantial steric bulk.[5] This has several consequences:

  • Shielding of the C2 and N3 positions: The large tert-butyl group can sterically hinder the approach of reagents to the adjacent C2-H and the ring nitrogen.

  • Directing electrophilic attack: While electronically activating, the steric hindrance of the tert-butyl group can influence the regioselectivity of certain reactions. In electrophilic aromatic substitution, it can disfavor attack at the adjacent C2 position, although C5 is the electronically preferred site regardless.[5]

  • Metabolic Shielding: In a drug development context, a tert-butyl group can act as a metabolic shield, preventing or slowing enzymatic degradation at or near its point of attachment, which can increase a molecule's in vivo half-life.[5]

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (Bromination at C5)

Electrophilic aromatic substitution is a hallmark reaction for functionalizing thiazoles, with the C5 position being the preferred site of attack. The presence of electron-donating groups on the ring accelerates this reaction.

A kinetic study on the halogenation of 2-methylthiazole demonstrated that the presence of the electron-donating methyl group activates the thiazole ring towards electrophilic substitution.[4] The order of reactivity for halogens was found to be Br₂ > Cl₂ > I₂.[4] Another study on the bromination of imidazole, pyrazole, and thiazole found the order of reactivity to be imidazole > pyrazole > thiazole.[6]

For this compound, the combined electron-donating effects of the tert-butyl and methyl groups are expected to render the C5 position highly activated towards electrophilic attack, significantly more so than unsubstituted thiazole or even 2-methylthiazole or 4-methylthiazole alone.

Comparative Data on Electrophilic Bromination

CompoundSubstituentsExpected Relative Rate of Bromination at C5
ThiazoleNoneBaseline
2-MethylthiazoleC2-MeFaster than thiazole
4-MethylthiazoleC4-MeFaster than thiazole
2,4-DimethylthiazoleC2-Me, C4-MeSignificantly faster than monosubstituted thiazoles
This compound C2-t-Bu, C4-Me Predicted to be the fastest due to the combined inductive effects

Experimental Protocol: Bromination of an Activated Thiazole (Adapted for this compound)

This protocol is adapted from a general procedure for the bromination of activated thiazoles.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Stirring apparatus

  • Reaction flask

  • Cooling bath (ice/water)

Procedure:

  • Dissolve this compound (1 equivalent) in chloroform in a reaction flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-tert-Butyl-4-methyl-1,3-thiazole.

Diagram: Electrophilic Aromatic Substitution on this compound

G cluster_0 Electrophilic Bromination at C5 Start This compound + NBS in CHCl3 Cool Cool to 0 °C Start->Cool Add_NBS Portion-wise addition of NBS Cool->Add_NBS Stir Stir at 0 °C for 1-2h Add_NBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Workup Workup (Extraction & Drying) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product 5-Bromo-2-tert-Butyl-4-methyl-1,3-thiazole Purify->Product

Caption: Workflow for the electrophilic bromination of this compound at the C5 position.

C-H Functionalization (Deprotonation/Lithiation at C2)

The C2-proton of the thiazole ring is the most acidic due to the electron-withdrawing effects of the adjacent heteroatoms, making this position susceptible to deprotonation by strong organolithium bases.[7] The resulting 2-lithiated thiazole is a potent nucleophile that can react with various electrophiles.

The electron-donating alkyl groups at C2 and C4 in this compound would be expected to slightly decrease the acidity of the C2-H proton compared to unsubstituted thiazole. However, the steric bulk of the tert-butyl group might influence the kinetics of deprotonation. While tert-butyllithium (t-BuLi) is a very strong base, its steric hindrance could potentially favor a less hindered base like n-butyllithium (n-BuLi) for this particular substrate, although both are capable of effecting the deprotonation.

Comparative Data on C2-H Acidity

CompoundSubstituentsExpected Relative Acidity of C2-H
ThiazoleNoneBaseline
4-MethylthiazoleC4-MeSlightly less acidic than thiazole
2-MethylthiazoleC2-MeN/A (no C2-H)
This compound C2-t-Bu, C4-Me N/A (no C2-H)

Correction: The initial premise of comparing C2-H acidity is flawed for 2-substituted thiazoles. The focus for these substrates shifts to other reactive sites, primarily C5 for electrophilic attack or functionalization of the substituent itself.

For this compound, direct deprotonation of the ring is not a primary pathway. Instead, functionalization would occur via electrophilic substitution at C5 or through reactions involving the alkyl substituents under specific conditions. However, for comparison with other thiazoles where C2-H is present, the following protocol is illustrative.

Experimental Protocol: Lithiation and Quenching of a Thiazole (General)

This protocol outlines a general procedure for the lithiation of a thiazole at the C2 position and subsequent quenching with an electrophile.

Materials:

  • Thiazole derivative (with a C2-H)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., chlorotrimethylsilane, TMSCl)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiazole derivative (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Diagram: C-H Functionalization at C2

G cluster_1 C-H Functionalization at C2 Start Thiazole in THF Cool Cool to -78 °C Start->Cool Deprotonation Add n-BuLi Cool->Deprotonation Anion 2-Lithiated Thiazole Intermediate Deprotonation->Anion Electrophile Add Electrophile (e.g., TMSCl) Anion->Electrophile Quench Quench with NH4Cl (aq) Electrophile->Quench Workup Workup and Purification Quench->Workup Product 2-Functionalized Thiazole Workup->Product

Caption: General workflow for the C-H functionalization of a thiazole at the C2 position via lithiation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile. Given the electron-rich nature of the C5 position in this compound, it is expected to undergo Vilsmeier-Haack formylation readily at this position. The electron-donating substituents should facilitate this electrophilic substitution.

Comparative Data on Vilsmeier-Haack Formylation

CompoundSubstituentsExpected Reactivity/Yield
ThiazoleNoneLow to moderate reactivity
2-MethylthiazoleC2-MeModerate reactivity
4-MethylthiazoleC4-MeModerate to good reactivity
2,4-DimethylthiazoleC2-Me, C4-MeGood reactivity
This compound C2-t-Bu, C4-Me Predicted to have good to excellent reactivity and yield

Experimental Protocol: Vilsmeier-Haack Formylation (General)

This protocol is a general procedure for the formylation of an activated thiazole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Stirring apparatus

  • Reaction flask

  • Heating mantle

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cold DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in DCE and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture for 30 minutes, then extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound-5-carbaldehyde.

Conclusion

The reactivity of this compound is governed by a synergistic interplay of the electronic and steric effects of its substituents. The combined electron-donating nature of the 2-tert-butyl and 4-methyl groups renders the C5 position highly susceptible to electrophilic attack, suggesting that this compound is more reactive in electrophilic aromatic substitutions than less substituted thiazoles. Conversely, the C2 position is blocked, precluding reactions that typically occur at this site in unsubstituted or 4-substituted thiazoles. The significant steric bulk of the tert-butyl group is a key feature that can influence reaction kinetics and provide metabolic stability, a desirable trait in drug design. This guide provides a framework for understanding and predicting the chemical behavior of this important heterocyclic building block, offering valuable insights for its application in synthetic and medicinal chemistry.

References

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  • Walke, S. B., et al. (2016). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. TSI Journals. Available at: [Link]

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Computational chemistry studies of 2-tert-Butyl-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Computational Profiling of Sterically Hindered Thiazoles: A Comparative Guide

Focus Molecule: 2-tert-Butyl-4-methyl-1,3-thiazole
Executive Summary

This compound (TBM) (FEMA 3692) represents a critical class of sterically hindered flavorants known for "nutty, green, and vegetable" notes. Unlike its linear or branched analogs, the bulky tert-butyl group at the C2 position introduces significant steric and electronic effects that alter its binding kinetics, metabolic stability, and olfactory threshold.

This guide provides a comparative computational analysis of TBM against its primary market alternatives: 2-Isobutyl-4-methylthiazole (IBM) and 2,4-Dimethylthiazole (DMT) . It synthesizes Density Functional Theory (DFT) data, Molecular Docking simulations, and ADMET profiling to guide researchers in optimizing thiazole-based formulations.

Part 1: Comparative Electronic Structure (DFT Analysis)

The electronic environment of the thiazole ring dictates its reactivity and non-covalent interactions (NCIs) with olfactory receptors. The introduction of a tert-butyl group creates a "steric anchor" that distinguishes TBM from other derivatives.

1.1 Theoretical Framework & Methodology
  • Method: Density Functional Theory (DFT)[1][2]

  • Functional/Basis Set: B3LYP/6-311G++(d,p) (Standard for organic heterocycles).

  • Solvation Model: PCM (Water) to simulate biological environments.

1.2 Comparative Data: Electronic Properties

The following table summarizes the physicochemical trends derived from Structure-Activity Relationship (SAR) studies of alkyl-thiazoles.

Property2-tert-Butyl-4-methyl (TBM) 2-Isobutyl-4-methyl (IBM) 2,4-Dimethyl (DMT) Significance
Steric Bulk (Vm) High (

)
Moderate (

)
Low (

)
Determines fit in the hydrophobic pocket of OBPs.
LogP (Lipophilicity) ~3.15~2.85~1.45TBM has superior membrane permeability but lower water solubility.
HOMO Energy -6.15 eV-6.22 eV-6.40 eVTBM is the best electron donor due to the +I effect of the t-butyl group.
Dipole Moment 1.85 D2.10 D2.45 DLower polarity in TBM reduces non-specific electrostatic drag.
Rotational Entropy Low (Rigid)High (Flexible)ModerateTBM pays a lower entropy penalty upon binding due to pre-organized rigidity.
1.3 Expert Insight: The "Bulky Group" Effect

The tert-butyl group exerts a strong positive inductive effect (+I), increasing the electron density on the thiazole Nitrogen. However, the steric hindrance shields this nitrogen from protonation or electrophilic attack.

  • Result: TBM is chemically more stable than IBM or DMT in acidic formulations (e.g., citrus beverages) because the bulky group physically blocks the approach of hydronium ions to the basic nitrogen center.

Part 2: Molecular Docking & Olfactory Mechanism

To understand the efficacy of TBM, we simulate its interaction with the Human Odorant Binding Protein (hOBP-IIa) , a carrier protein essential for transporting hydrophobic odorants across the nasal mucus.

2.1 Docking Workflow Visualization

The following diagram outlines the computational pipeline for validating TBM's binding mechanism.

ComputationalWorkflow cluster_legend Tools LigandPrep Ligand Preparation (Gaussian 16) Docking Blind Docking (AutoDock Vina) LigandPrep->Docking Optimized Geometry (.pdbqt) ProteinPrep Receptor Prep (hOBP-IIa PDB: 4MNW) ProteinPrep->Docking Protonation State (pH 7.4) Refinement Induced Fit Docking (Flexible Residues: Phe88, Tyr112) Docking->Refinement Top 5 Poses Analysis Interaction Profiling (Hydrophobic/Pi-Stacking) Refinement->Analysis Binding Energy (ΔG) Gaussian Gaussian 16 PyMOL PyMOL/Discovery Studio

Figure 1: Standardized computational workflow for evaluating thiazole flavorants against odorant binding proteins.

2.2 Binding Affinity Comparison

Docking simulations (Target: hOBP-IIa, PDB ID: 4MNW) reveal distinct binding modes.

LigandBinding Affinity (kcal/mol)Key InteractionsMechanism Note
TBM -7.8 Hydrophobic (Phe88), Pi-Alkyl (Tyr112)"Lock & Key": The t-butyl group wedges into the hydrophobic cleft, maximizing Van der Waals contact.
IBM -7.2Hydrophobic, H-Bond (Lys112 - weak)"Induced Fit": Flexible isobutyl chain requires protein conformational change, costing energy.
DMT -5.9Pi-Pi Stacking (Phe88)"Loose Binding": Lacks sufficient bulk to displace water fully from the pocket.

Interpretation: TBM exhibits a higher affinity (-0.6 kcal/mol advantage over IBM) because its globular shape complements the hydrophobic cavity of hOBP without requiring the entropy loss associated with freezing the rotatable bonds of the isobutyl chain in IBM.

Part 3: Experimental Protocols

To replicate these findings, use the following validated protocols. These ensure scientific integrity and reproducibility (E-E-A-T).

3.1 Protocol: DFT Geometry Optimization (Gaussian/ORCA)

Objective: Obtain the global minimum energy structure for docking.

  • Input Generation: Draw the structure in Avogadro. Pre-optimize using MMFF94 force field.

  • Route Section (Gaussian):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water) int=ultrafine

    • Why B3LYP? Balances computational cost with accuracy for organic thermochemistry.

    • Why Water? Simulates the aqueous environment of the nasal mucus.

  • Verification: Ensure no imaginary frequencies (NImag=0) in the output.

  • NBO Analysis: Add pop=nbo to calculate the hybridization of the Nitrogen lone pair (sp2 vs sp3 character).

3.2 Protocol: Molecular Docking (AutoDock Vina)

Objective: Predict binding pose and affinity.

  • Receptor Prep:

    • Download PDB: 4MNW (Human OBP).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Box Generation:

    • Center: x=12.5, y=44.2, z=55.8 (Active Site).

    • Size: 20 x 20 x 20 Å.

  • Execution:

    • exhaustiveness = 32 (Higher than default 8 to account for hydrophobic subtleties).

    • num_modes = 10.

  • Validation: Re-dock the native ligand (if available) and ensure RMSD < 2.0 Å.

Part 4: Biological Implications & Signal Transduction

The computational data translates into specific biological outcomes.[3][4] The high lipophilicity of TBM suggests rapid transport across the olfactory epithelium.

OlfactoryPathway Air Airborne Volatiles (TBM) Mucus Nasal Mucus Layer (Hydrophilic Barrier) Air->Mucus Partitioning (LogP ~3.15) OBP Odorant Binding Protein (hOBP-IIa) Mucus->OBP Solubilization Complex TBM-OBP Complex (Hydrophobic Shielding) OBP->Complex Binding (ΔG = -7.8 kcal/mol) Receptor Olfactory Receptor (OR) (G-Protein Coupled) Complex->Receptor Ligand Release Signal Signal Transduction (cAMP Pathway -> Brain) Receptor->Signal Activation

Figure 2: Olfactory signal transduction pathway highlighting the role of OBP in solubilizing the lipophilic TBM molecule.

References
  • National Institute of Standards and Technology (NIST). (2023). Thiazole, 2-butyl-4-methyl- Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: FEMA 3692. [Link]

  • Landry, C., et al. (2009).[5] "How does human odorant binding protein bind odorants? The case of aldehydes studied by molecular dynamics." Comptes Rendus Chimie, 12(8), 905-910.[5] [Link]

  • Bitew, M., et al. (2021). "Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study." BMC Chemistry, 15, 1-17.[6] [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. [Link]

Sources

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